Technical Documentation Center

1-(4-Chloro-3-hydroxyphenyl)ethanone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-Chloro-3-hydroxyphenyl)ethanone
  • CAS: 61124-56-9

Core Science & Biosynthesis

Foundational

"1-(4-Chloro-3-hydroxyphenyl)ethanone" CAS number

An In-Depth Technical Guide to: CAS Number: 61124-56-9[1][2][3] Abstract This technical guide provides a comprehensive analysis of (also known as 4'-Chloro-3'-hydroxyacetophenone ), a critical regioisomer used as a scaff...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to:

CAS Number: 61124-56-9[1][2][3]
Abstract

This technical guide provides a comprehensive analysis of (also known as 4'-Chloro-3'-hydroxyacetophenone ), a critical regioisomer used as a scaffold in the synthesis of kinase inhibitors and HDAC modulators. Unlike its more common isomers, this compound presents specific synthetic challenges due to the directing effects of the hydroxyl and acetyl groups on the benzene ring. This document details the physicochemical profile, validated synthetic protocols emphasizing regioselectivity, analytical characterization, and downstream applications in pharmaceutical development.

Physicochemical Profile

The compound is a di-substituted acetophenone derivative characterized by a chlorine atom at the para position and a hydroxyl group at the meta position relative to the acetyl moiety.

PropertyData
CAS Number 61124-56-9
IUPAC Name
Synonyms 4'-Chloro-3'-hydroxyacetophenone; 5-Acetyl-2-chlorophenol
Molecular Formula C₈H₇ClO₂
Molecular Weight 170.59 g/mol
Melting Point 101–103 °C [1]
Appearance White to off-white crystalline solid
Solubility Soluble in MeOH, DMSO, DCM, Ethyl Acetate; Sparingly soluble in water
pKa (Predicted) ~7.5 (Phenolic OH)
Synthetic Pathways & Regioselectivity

Synthesizing CAS 61124-56-9 requires overcoming the natural directing effects of the starting materials. Direct chlorination of 3-hydroxyacetophenone typically yields the 2-chloro isomer (CAS 2892-29-7) due to the strong ortho-directing power of the hydroxyl group and the steric accessibility of the C2 position.

To achieve the 4-chloro substitution pattern, a steric blocking strategy or a specific photochemical route is required.

Protocol A: Ketal-Directed Regioselective Chlorination

This method utilizes a protecting group strategy to sterically hinder the ortho positions (C2 and C6), forcing the electrophilic chlorine to the para position (C4).

Mechanism:

  • Protection: Conversion of the acetyl group to a bulky ethylene ketal.

  • Chlorination: The bulky ketal shields C2, while the hydroxyl group activates C4 and C6. C4 is favored due to less steric hindrance from the ketal compared to C2.

  • Deprotection: Acid hydrolysis restores the ketone.

Step-by-Step Methodology:

  • Ketalization:

    • Reagents: 3-Hydroxyacetophenone (1.0 eq), Ethylene glycol (5.0 eq), p-Toluenesulfonic acid (pTSA, cat.), Toluene.

    • Procedure: Reflux in a Dean-Stark apparatus to remove water. Monitor by TLC until starting material disappears.

    • Note: This step can be sluggish; ensure anhydrous conditions.

  • Chlorination:

    • Reagents: Ketal intermediate (1.0 eq), N-Chlorosuccinimide (NCS) or t-Butyl hypochlorite (1.05 eq), DCM or Chloroform.

    • Procedure: Dissolve ketal in solvent at 0°C. Add chlorinating agent dropwise. Stir at room temperature for 2-4 hours.

    • Causality: Low temperature prevents over-chlorination. NCS is preferred for controlled release of Cl⁺.

  • Hydrolysis (Deprotection):

    • Reagents: 2N HCl, THF/Water mixture.

    • Procedure: Stir the chlorinated ketal in acidic solution at ambient temperature for 1 hour.

    • Workup: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize from Toluene or Hexane/EtOAc to yield the target (m.p. 101-103°C).

Protocol B: Photochemical Hydroxylation (Alternative)

A more modern, "green" approach involves the direct hydroxylation of 4'-chloroacetophenone, though yields are typically lower (~42%).

  • Reagents: 4'-Chloroacetophenone, Water, Cobalt oxime catalyst, Photosensitizer (1-methyl-3-cyanoquinoline).[1]

  • Conditions: High-pressure mercury lamp irradiation, Argon atmosphere, Acetonitrile solvent [2].[1]

  • Utility: Useful for small-scale library generation where starting material availability (4'-chloroacetophenone) outweighs yield concerns.

Visualization of Synthesis Logic

The following diagram illustrates the critical divergence between direct chlorination (failure mode) and the ketal protection strategy (success mode).

SynthesisPathways Start 3-Hydroxyacetophenone DirectCl Direct Chlorination (t-BuOCl / NCS) Start->DirectCl Path A KetalStep Ketalization (Ethylene glycol, pTSA) Start->KetalStep Path B (Preferred) WrongProduct 2-Chloro-3-hydroxyacetophenone (Major Product, Unwanted) DirectCl->WrongProduct KetalInt Ketal Intermediate (Bulky Group at C1) KetalStep->KetalInt Chlorination Chlorination (Steric Hinderance at C2) KetalInt->Chlorination ChloroKetal 4-Chloro Ketal Intermediate Chlorination->ChloroKetal Hydrolysis Acid Hydrolysis ChloroKetal->Hydrolysis Target (CAS 61124-56-9) Hydrolysis->Target

Figure 1: Synthetic workflow contrasting the direct chlorination route (yielding the 2-chloro isomer) with the ketal-protection strategy required to obtain the target 4-chloro isomer.

Analytical Characterization

To validate the identity of CAS 61124-56-9 and distinguish it from its isomers, rely on the following spectral signatures.

¹H NMR Spectroscopy (DMSO-d₆ or CDCl₃)

The substitution pattern is confirmed by the aromatic region integration and coupling constants.

  • δ 2.55 ppm (s, 3H): Acetyl methyl group (–COCH₃).

  • δ 10.5 ppm (s, 1H): Phenolic hydroxyl (–OH), D₂O exchangeable.

  • Aromatic Region (3 Protons):

    • Look for an ABC system or specific coupling patterns characteristic of 1,3,4-substitution.

    • H2 (Position 2): Appears as a doublet (d) or singlet (s) with fine meta-coupling (~2 Hz) at ~7.5 ppm.

    • H5 (Position 5): Appears as a doublet (d) with ortho-coupling (~8 Hz) at ~7.4 ppm.

    • H6 (Position 6): Appears as a doublet of doublets (dd) due to ortho (H5) and meta (H2) coupling.

Differentiation from Isomers:
  • 2-Chloro isomer: The H-bonding between the OH and the Carbonyl (if adjacent) or the Cl and Carbonyl shifts the IR and NMR signals significantly.

  • 4-Chloro isomer (Target): The OH is meta to the acetyl, preventing intramolecular H-bonding with the carbonyl, resulting in a distinct OH stretch in IR.

Applications in Drug Development

This compound serves as a versatile "Left-Hand Side" (LHS) or "Right-Hand Side" (RHS) building block in medicinal chemistry.

A. Kinase Inhibitor Scaffolds

The 3-hydroxy-4-chlorophenyl moiety mimics the hinge-binding motifs of ATP.

  • Phorbazole Analogues: Used in the synthesis of deschloro-phorbazole derivatives targeting multi-kinase pathways in AML (Acute Myeloid Leukemia) [3].

  • Reaction: The phenolic –OH allows for ether linkages (Williamson ether synthesis) to connect to heterocycles, while the acetyl group can be brominated (alpha-bromination) to form thiazoles or imidazoles.

B. Bioisosterism & Linker Chemistry
  • Chlorine Substitution: The C4-Chlorine atom provides metabolic stability (blocking metabolic oxidation at the para-position) and increases lipophilicity compared to the unsubstituted phenol.

  • Acetyl Handle: The ketone can be reduced to a chiral alcohol, converted to an amine (reductive amination), or condensed to form heterocycles.

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the phenolic ring over long periods.

  • Disposal: Dispose of as halogenated organic waste.

References
  • Indiana Academy of Science. (1980). Proceedings of the Indiana Academy of Science, Vol 90, pp. 138-140. (Detailed discussion on the chlorination of 3-hydroxyacetophenone and melting points of isomers).

  • ChemicalBook. (2025). Synthesis and Methodologies for 4'-Chloro-3'-hydroxyacetophenone.

  • MDPI. (2022). Concise Synthesis and Biological Evaluation of a Phorbazole Analogue. (Utilization of the compound as a key intermediate).[2][3]

  • PubChem. (2025). Compound Summary: .[4][1][5]

Sources

Exploratory

Technical Guide: 1-(4-Chloro-3-hydroxyphenyl)ethanone

The following technical guide details the physicochemical characterization, synthesis logic, and critical applications of 1-(4-Chloro-3-hydroxyphenyl)ethanone , a strategic intermediate in medicinal chemistry. Determinat...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization, synthesis logic, and critical applications of 1-(4-Chloro-3-hydroxyphenyl)ethanone , a strategic intermediate in medicinal chemistry.

Determination of Melting Point, Synthesis Logic, and Pharmaceutical Utility

Executive Summary

1-(4-Chloro-3-hydroxyphenyl)ethanone (CAS: 61124-56-9) is a regio-defined aromatic ketone used primarily as a scaffold in the development of small-molecule therapeutics, particularly kinase inhibitors and chalcone-based anti-proliferative agents.[1][2] Its melting point—a critical quality attribute (CQA)—serves as the primary indicator of isomeric purity following synthesis.

This guide provides a definitive analysis of its solid-state properties, the mechanistic rationale for its synthesis, and a validated protocol for its characterization.

Physicochemical Profile

The following data represents the consensus values for high-purity (>98%) crystalline material.

PropertyValue / Description
IUPAC Name 1-(4-Chloro-3-hydroxyphenyl)ethanone
Common Synonyms 4'-Chloro-3'-hydroxyacetophenone; 3-Hydroxy-4-chloroacetophenone
CAS Number 61124-56-9
Molecular Formula C₈H₇ClO₂
Molecular Weight 170.59 g/mol
Melting Point (Range) 103 – 107 °C (Polymorph & Purity Dependent)
Appearance Tan to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
pKa (Predicted) ~7.4 (Phenolic OH)

Thermodynamic & Solid-State Analysis

The melting point of 1-(4-Chloro-3-hydroxyphenyl)ethanone is not merely a physical constant but a diagnostic tool for synthetic efficiency.

  • The Melting Point Range (103–107 °C):

    • Purity Indicator: A sharp melting point (e.g., 106–107 °C) indicates the successful removal of the 6-chloro isomer, a common byproduct. A depressed or broad range (e.g., 100–104 °C) typically signals the presence of regioisomers or residual solvent.

    • Polymorphism: Substituted acetophenones are prone to polymorphism. The variation in reported values (103 °C vs. 107 °C) may reflect different crystal packing arrangements (monoclinic vs. triclinic) induced by the solvent of recrystallization (e.g., Ethanol vs. Toluene).

Synthesis & Purification Logic

The synthesis of this compound presents a classic regioselectivity challenge in aromatic substitution. The target molecule requires placing a chlorine atom para to the acetyl group and ortho to the hydroxyl group.

Mechanistic Pathway

The most direct route is the electrophilic aromatic substitution (chlorination) of 3-hydroxyacetophenone .

  • Directing Effects:

    • The Hydroxyl group (-OH) at position 3 is strongly activating and ortho/para directing.

    • The Acetyl group (-COCH₃) at position 1 is deactivating and meta directing.

    • Cooperative Directing: Both groups direct the incoming electrophile (

      
      ) to positions 4  and 6 .
      
  • The Challenge: Position 2 is sterically hindered (flanked by -OH and -COCH₃). The competition is between Position 4 (Target) and Position 6 (Byproduct).

  • Optimization: Using Sulfuryl Chloride (

    
    )  allows for better temperature control than elemental chlorine, favoring the thermodynamic product (4-chloro) over the kinetic product.
    
Purification Workflow (Graphviz)

The following diagram illustrates the critical purification steps required to achieve the target melting point.

SynthesisWorkflow Start Starting Material: 3-Hydroxyacetophenone Reaction Chlorination Reaction (0-5°C, DCM/MeOH) Start->Reaction Reagent Reagent: Sulfuryl Chloride (SO2Cl2) Reagent->Reaction Crude Crude Mixture: 4-Cl (Major) + 6-Cl (Minor) Reaction->Crude Quench & Extract Recryst Recrystallization (Solvent: EtOH/Water) Crude->Recryst Enrichment of 4-Cl isomer Filtration Filtration & Drying Recryst->Filtration Removal of Mother Liquor Final Pure Product: 1-(4-Chloro-3-hydroxyphenyl)ethanone MP: 106-107°C Filtration->Final

Caption: Synthesis and purification workflow emphasizing the separation of the 4-chloro isomer via recrystallization to achieve the target melting point.

Experimental Protocol: Melting Point Determination

For researchers validating a new batch, the following protocol ensures data integrity.

Apparatus: Calibrated DSC (Differential Scanning Calorimeter) or Capillary Melting Point Apparatus (e.g., Mettler Toledo MP system).

  • Sample Preparation:

    • Dry the sample under vacuum at 40°C for 4 hours to remove surface moisture.

    • Grind the sample to a fine, uniform powder to ensure good thermal contact.

    • Fill the capillary to a height of 2–3 mm. Compact the sample by tapping.

  • Heating Profile:

    • Ramp 1: Heat rapidly (10°C/min) to 90°C.

    • Ramp 2: Reduce heating rate to 1.0°C/min from 90°C to 110°C.

    • Note: A slow ramp rate near the onset is crucial for distinguishing the sharp melting of the pure compound from the broad melting of an impure mixture.

  • Observation:

    • Record

      
       (first visible liquid) and 
      
      
      
      (complete liquefaction).
    • Acceptance Criteria:

      
      .
      

Applications in Drug Discovery

1-(4-Chloro-3-hydroxyphenyl)ethanone serves as a versatile "linchpin" scaffold.

  • Chalcone Synthesis:

    • Reaction with aromatic aldehydes (Claisen-Schmidt condensation) yields chalcones . The 3-hydroxy-4-chloro motif is preserved, conferring specific lipophilicity and hydrogen-bonding capability to the final drug candidate.

    • Target: Anti-inflammatory agents and tubulin polymerization inhibitors.

  • Kinase Inhibition:

    • The acetyl group can be brominated (alpha-bromination) to form 2-bromo-1-(4-chloro-3-hydroxyphenyl)ethanone, a precursor for aminothiazoles and imidazoles .

    • These heterocycles are privileged structures in ATP-competitive kinase inhibitors.

References

  • Sigma-Aldrich. 1-(4-Chloro-3-hydroxyphenyl)ethanone Product Specification & SDS.Link

  • PubChem. Compound Summary: 1-(4-Chloro-3-hydroxyphenyl)ethanone (CID 45119097).Link

  • ChemicalBook. CAS 61124-56-9 Data and Synthesis Routes.Link

  • ChemSynthesis. Synthesis and Physical Properties of 1-(4-chloro-3-hydroxyphenyl)ethanone.Link

  • GuideChem. Regioselectivity in the Chlorination of 3-Hydroxyacetophenone.Link[3]

Sources

Foundational

Technical Safety & Handling Guide: 1-(4-Chloro-3-hydroxyphenyl)ethanone

The following technical guide provides an in-depth analysis of 1-(4-Chloro-3-hydroxyphenyl)ethanone , synthesizing safety data with practical handling protocols and chemical context for drug development applications. Exe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-(4-Chloro-3-hydroxyphenyl)ethanone , synthesizing safety data with practical handling protocols and chemical context for drug development applications.

Executive Technical Summary

1-(4-Chloro-3-hydroxyphenyl)ethanone (CAS: 61124-56-9 ) is a critical halogenated acetophenone intermediate used primarily in medicinal chemistry. It serves as a scaffold for the synthesis of kinase inhibitors and other bioactive heterocycles. Its structure—comprising a phenolic hydroxyl group, an acetyl moiety, and a chlorine atom—imparts specific reactivity profiles (nucleophilic oxygen, electrophilic carbonyl) but also distinct safety hazards regarding tissue irritation and potential cytotoxicity.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a researcher-focused operational framework.

Chemical Identity & Key Properties
PropertySpecification
IUPAC Name 1-(4-Chloro-3-hydroxyphenyl)ethanone
Common Synonyms 4'-Chloro-3'-hydroxyacetophenone; 3-Hydroxy-4-chloroacetophenone
CAS Number 61124-56-9
Molecular Formula C₈H₇ClO₂
Molecular Weight 170.59 g/mol
Physical State Solid (Crystalline powder)
Melting Point 101–107 °C (Isomer dependent purity)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water.[1][2][3]

Hazard Identification & Risk Assessment

While classified generally under GHS as an Irritant, the specific substitution pattern of this compound necessitates a more nuanced risk assessment.

GHS Classification (29 CFR 1910.1200)
  • Acute Toxicity, Oral: Category 4 (H302)

  • Skin Corrosion/Irritation: Category 2 (H315)[4][5]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)[4][5]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)[4]

Mechanistic Toxicology & Safety Implications[3]
  • Phenolic Acidity & Skin Absorption: The 3-hydroxy group (phenol) increases the compound's acidity (pKa ~8-9). Upon contact with skin, it can disrupt the lipid barrier more effectively than non-hydroxylated aromatics, leading to rapid irritation and potential systemic absorption.

  • Mucosal Irritation: As a halogenated ketone derivative, dust inhalation poses a significant risk to the upper respiratory tract. The electrophilic nature of the ketone, combined with the chlorophenyl ring, can sensitize mucous membranes.

  • Ocular Risk: The compound is a solid irritant. Physical abrasion combined with chemical irritation (acidic phenol) can cause severe conjunctivitis.

Synthesis & Impurity Profile (Technical Context)

Understanding the origin of this material helps in anticipating impurities that may alter its safety profile (e.g., isomeric mixtures).

The compound is typically synthesized via the chlorination of 3-hydroxyacetophenone .[2] Because the hydroxyl group is a strong ortho/para director and the acetyl group is a meta director, the reaction produces a mixture of isomers.

Diagram 1: Regioselective Synthesis & Impurity Logic

The following workflow illustrates the synthesis pathway and the necessity for rigorous purification to isolate the 4-chloro isomer from its 2-chloro and 6-chloro byproducts.

SynthesisPath Start 3-Hydroxyacetophenone (Starting Material) Inter Crude Reaction Mixture Start->Inter Electrophilic Aromatic Substitution Reagent Chlorination Agent (SO2Cl2 or t-BuOCl) Reagent->Inter Iso1 2-Chloro Isomer (Minor Impurity) Inter->Iso1 Iso2 6-Chloro Isomer (Minor Impurity) Inter->Iso2 Target 1-(4-Chloro-3-hydroxyphenyl)ethanone (Target: CAS 61124-56-9) Inter->Target Major Product (Recrystallization)

Figure 1: Synthetic pathway showing the origin of the target compound and potential isomeric impurities that researchers must identify via HPLC/NMR.

Operational Handling Protocol

This protocol is designed for a standard laboratory setting (mg to g scale).

A. Engineering Controls
  • Primary: All open handling (weighing, transfer) must occur inside a certified chemical fume hood .

  • Secondary: Local exhaust ventilation is required if the solid is micronized or dusty.

B. Personal Protective Equipment (PPE) Matrix
Body PartRecommendationRationale
Hands Nitrile Gloves (Double-gloved) Phenolic compounds can permeate latex. Double-gloving prevents breakthrough during prolonged handling.
Eyes Chemical Safety Goggles Safety glasses are insufficient due to the risk of airborne dust entering the eye from the side.
Respiratory N95/P100 Mask Required only if handling outside a fume hood (not recommended) or during spill cleanup.
Body Lab Coat (Buttoned) Prevents dermal absorption via clothing contamination.
C. Experimental Setup (Self-Validating System)

When using this reagent in a reaction (e.g., O-alkylation):

  • Pre-Weighing Check: Verify the solid is free-flowing. Clumping indicates moisture absorption (hygroscopic potential).

  • Solvent Choice: Dissolve in anhydrous DMF or Acetone . The presence of water can impede subsequent nucleophilic substitutions by solvating the phenolate anion too strongly.

  • Base Addition: When deprotonating the hydroxyl group (using K₂CO₃ or Cs₂CO₃), gas evolution (CO₂) may occur. Ensure the system is vented.

Emergency Response & Stability

Stability Profile
  • Reactivity: Stable under normal conditions. Incompatible with strong oxidizing agents and strong bases.

  • Decomposition: Thermal decomposition releases hazardous Hydrogen Chloride (HCl) gas and Carbon Monoxide (CO).

Diagram 2: Emergency Response Decision Tree

This workflow dictates the immediate actions required upon exposure or spill.

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Spill Solid Spill Type->Spill Exposure Personnel Exposure Type->Exposure Vent 1. Evacuate & Ventilate Area Spill->Vent Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhale Inhalation Exposure->Inhale PPE_Up 2. Don PPE (Goggles, Nitrile, N95) Vent->PPE_Up Clean 3. Wet Sweep (Avoid Dust) Dispose as Haz Waste PPE_Up->Clean Action_Skin Wash with Soap/Water (15 mins) - NO Alcohol Skin->Action_Skin Action_Eye Rinse with Water (15 mins) - Lift Lids Eye->Action_Eye Action_Inhale Move to Fresh Air Seek Medical Attn Inhale->Action_Inhale

Figure 2: Critical decision matrix for laboratory incidents involving 1-(4-Chloro-3-hydroxyphenyl)ethanone.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 2776369, 1-(4-Chloro-3-hydroxyphenyl)ethanone. Retrieved from [Link]

  • Hargis, J. H., & McLennan, T. J. (1981). Chlorination of 3-Hydroxyacetophenone. Proceedings of the Indiana Academy of Science. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-(4-Chloro-3-hydroxyphenyl)ethanone

[1] Executive Summary & Strategic Analysis This application note details the robust synthesis of 1-(4-Chloro-3-hydroxyphenyl)ethanone , a critical pharmacophore found in kinase inhibitors and functionalized benzofurans....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Analysis

This application note details the robust synthesis of 1-(4-Chloro-3-hydroxyphenyl)ethanone , a critical pharmacophore found in kinase inhibitors and functionalized benzofurans.

The Regiochemistry Challenge

Synthesizing 1,3,4-trisubstituted benzenes requires precise control over regioselectivity. Direct Friedel-Crafts acylation of 2-chlorophenol is not recommended for this specific isomer because the hydroxyl group (strongly activating) directs electrophiles para to itself, predominantly yielding the 1-(3-chloro-4-hydroxyphenyl)ethanone isomer (the "reverse" isomer), rather than the target 3-hydroxy-4-chloro analog.

Selected Synthetic Pathway

To ensure unequivocal regiochemical purity, this protocol utilizes a Nitration-Reduction-Diazotization sequence starting from the commodity chemical 4-chloroacetophenone .

  • Nitration: The acetyl group (meta-director) and chlorine (ortho/para-director) cooperatively direct nitration to the C3 position.

  • Reduction: Selective reduction of the nitro group to the aniline.

  • Hydrolysis: Diazotization followed by thermal hydrolysis converts the amine to the phenol.

This "De Novo" route is preferred over demethylation strategies due to the high cost and low availability of the methoxy-precursors.

Reaction Pathway Visualization

SynthesisPathway Start 4-Chloroacetophenone (Starting Material) Inter1 4-Chloro-3-nitroacetophenone (Intermediate 1) Start->Inter1 HNO3, H2SO4 0-5°C Inter2 3-Amino-4-chloroacetophenone (Intermediate 2) Inter1->Inter2 Fe powder, HCl Reflux Diazonium [Diazonium Salt] (In-situ) Inter2->Diazonium NaNO2, H2SO4 0-5°C Product 1-(4-Chloro-3-hydroxyphenyl)ethanone (Target) Diazonium->Product H2O/H2SO4 100°C (Hydrolysis)

Caption: Step-wise synthesis showing cooperative directing effects ensuring 1,3,4-substitution pattern.

Detailed Experimental Protocols

Stage 1: Nitration of 4-Chloroacetophenone

Objective: Introduce nitrogen functionality at the C3 position.

Reagents:

  • 4-Chloroacetophenone (1.0 eq)[1]

  • Fuming Nitric Acid (1.1 eq)

  • Concentrated Sulfuric Acid (Solvent/Catalyst)

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with concentrated H₂SO₄ (5 mL per gram of substrate). Cool to -5°C using an ice-salt bath.

  • Addition: Add 4-chloroacetophenone slowly, maintaining temperature < 0°C.

  • Nitration: Add a mixture of fuming HNO₃ and H₂SO₄ dropwise over 30 minutes. The acetyl group deactivates the ring, preventing over-nitration, while directing the NO₂ group meta to itself (and ortho to the Cl).

  • Quench: Pour the reaction mixture onto crushed ice. A yellow precipitate (4-chloro-3-nitroacetophenone) will form.

  • Isolation: Filter the solid, wash with cold water until pH is neutral. Recrystallize from Ethanol/Water (8:2) if necessary.[2][3]

Stage 2: Reduction to 3-Amino-4-chloroacetophenone

Objective: Convert the nitro group to an aniline handle.

Reagents:

  • 4-Chloro-3-nitroacetophenone (Intermediate 1)

  • Iron Powder (3.0 eq)

  • Ammonium Chloride (catalytic) or dilute HCl

  • Ethanol/Water solvent

Protocol:

  • Suspension: Suspend Intermediate 1 in 50% aqueous ethanol. Add Iron powder and NH₄Cl.

  • Reflux: Heat to reflux (approx. 80°C) with vigorous stirring for 2-4 hours. Monitor by TLC (the amine is more polar than the nitro compound).

  • Workup: Filter the hot mixture through Celite to remove iron oxides.

  • Crystallization: Concentrate the filtrate. On cooling, 3-amino-4-chloroacetophenone crystallizes as pale yellow needles.

Stage 3: Diazotization and Hydrolysis (The Critical Step)

Objective: Convert the amino group to a hydroxyl group.

Safety Warning: Diazonium salts are unstable. Do not let the intermediate dry out. Mechanism: The diazonium group (-N₂⁺) is an excellent leaving group, replaced by -OH from water at elevated temperatures.

Reagents:

  • 3-Amino-4-chloroacetophenone (1.0 eq)

  • Sodium Nitrite (NaNO₂, 1.1 eq)

  • Sulfuric Acid (35% aq)

  • Urea (to quench excess nitrite)

Protocol:

  • Solubilization: Dissolve 3-amino-4-chloroacetophenone in 35% H₂SO₄. Heat gently if needed to dissolve, then cool rapidly to 0–5°C to form a fine suspension of the amine salt.

  • Diazotization: Add an aqueous solution of NaNO₂ (2.5 M) dropwise, maintaining the internal temperature below 5°C . Stir for 30 minutes.

    • QC Check: The solution should turn clear/orange. Test with starch-iodide paper (should turn blue immediately).

  • Quench: Add Urea (solid) until starch-iodide paper no longer turns blue (destroys excess HNO₂ to prevent side reactions).

  • Hydrolysis (The "Hot Drop" Method):

    • Prepare a separate flask with 10% H₂SO₄ and heat it to a rolling boil (100°C).

    • Slowly drip the cold diazonium solution into the boiling acid.

    • Why? This ensures the diazonium salt converts immediately to the phenol. If heated slowly, side reactions (coupling to form azo dyes) dominate.

  • Extraction: Cool the mixture to room temperature. Extract with Ethyl Acetate (3x).[1][4][5]

  • Purification: Wash organic layer with Brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography (Hexane:Ethyl Acetate 4:1) to yield the target as an off-white solid.

Quantitative Data & Specifications

Physical Properties
ParameterValueNotes
Molecular Formula C₈H₇ClO₂
Molecular Weight 170.59 g/mol
Appearance Off-white to pale beige solidPhenols oxidize slightly on air
Melting Point 103–105 °CDistinct from 4-OH isomer (mp ~148°C)
Solubility Soluble in MeOH, DMSO, EtOAcPoor water solubility
Analytical Validation (Expected Data)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.3 (s, 1H, -OH) – Exchangeable.

    • δ 7.55 (d, J=2.0 Hz, 1H, H-2) – Meta-coupling to H-6, deshielded by C=O.

    • δ 7.48 (d, J=8.2 Hz, 1H, H-5) – Ortho to Cl.

    • δ 7.35 (dd, J=8.2, 2.0 Hz, 1H, H-6).

    • δ 2.54 (s, 3H, -CH₃).

  • MS (ESI): m/z 169.0 [M-H]⁻ (Negative mode preferred for phenols).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Stage 3 Azo coupling (Dye formation)Ensure the receiving acid is boiling before adding diazonium salt. Add diazonium slowly.
Product is Red/Brown Oxidation of phenolPerform hydrolysis under Nitrogen atmosphere. Add sodium bisulfite during workup.
Incomplete Nitration Temperature too lowAllow reaction to warm to 10°C briefly if starting material persists (monitor by TLC).

References

  • Regioselectivity in Nitration: Olah, G. A.; Malhotra, R.; Narang, S. C. Nitration: Methods and Mechanisms. VCH Publishers, 1989. (Classic text on directing effects ensuring C3 substitution).
  • Diazotization Protocol: Cohen, J. B. Practical Organic Chemistry. Macmillan, 1920. (Foundational protocols for diazonium hydrolysis).
  • Isomer Validation: "Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone" (Distinguishing alpha-chloro isomers from ring-substituted isomers). National Institutes of Health (PMC). Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Derivatization of 1-(4-Chloro-3-hydroxyphenyl)ethanone for Drug Discovery

Introduction: The Strategic Value of 1-(4-Chloro-3-hydroxyphenyl)ethanone in Medicinal Chemistry 1-(4-Chloro-3-hydroxyphenyl)ethanone is a versatile scaffold in synthetic and medicinal chemistry. Its structure, featuring...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 1-(4-Chloro-3-hydroxyphenyl)ethanone in Medicinal Chemistry

1-(4-Chloro-3-hydroxyphenyl)ethanone is a versatile scaffold in synthetic and medicinal chemistry. Its structure, featuring a phenolic hydroxyl group and a ketone, presents two key reactive sites for chemical modification. The strategic derivatization of this molecule allows for the systematic modulation of its physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. These modifications are crucial in the hit-to-lead and lead optimization phases of drug discovery, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This guide provides detailed protocols for the derivatization of 1-(4-Chloro-3-hydroxyphenyl)ethanone, focusing on reactions at the phenolic hydroxyl and ketone functionalities, thereby offering a foundational toolkit for researchers in drug development.

The derivatization of such phenolic ketones is a common strategy to create libraries of compounds for screening purposes. For instance, the formation of ethers and esters can significantly impact a compound's ability to cross biological membranes, while modifications at the ketone can influence receptor binding and selectivity. Chlorinated acetophenones are widely used as intermediates in the synthesis of active pharmaceutical ingredients[1][2].

I. Derivatization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a prime target for derivatization due to its acidic nature and its ability to participate in hydrogen bonding. Masking or modifying this group can have profound effects on the molecule's pharmacological profile.

A. O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the formation of ethers from an alkoxide and a primary alkyl halide.[3] This reaction proceeds via an SN2 mechanism and is an excellent strategy for introducing a wide variety of alkyl and substituted alkyl groups to the phenolic oxygen of 1-(4-Chloro-3-hydroxyphenyl)ethanone.

Causality of Experimental Choices: The choice of a relatively non-polar aprotic solvent like acetone or acetonitrile facilitates the SN2 reaction by solvating the cation of the base without strongly solvating the nucleophilic phenoxide, thus enhancing its reactivity. Potassium carbonate is a commonly used base that is strong enough to deprotonate the phenol but is not excessively harsh, minimizing potential side reactions. The reaction is heated to increase the rate of reaction.

Protocol 1: O-Alkylation with Propyl Bromide

Materials and Reagents:

  • 1-(4-Chloro-3-hydroxyphenyl)ethanone (1.0 eq)

  • Propyl bromide (1.2 eq)

  • Potassium carbonate (K2CO3), anhydrous (2.0 eq)

  • Acetone, anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO4), anhydrous

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

Procedure:

  • To a stirred solution of 1-(4-Chloro-3-hydroxyphenyl)ethanone in anhydrous acetone, add anhydrous potassium carbonate.

  • Add propyl bromide to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and filter off the potassium carbonate.

  • Remove the acetone under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient).

Data Presentation: O-Alkylation Reaction Parameters

ParameterValue
Stoichiometry (Substrate:Alkyl Halide:Base)1 : 1.2 : 2
SolventAnhydrous Acetone
TemperatureReflux (~56°C)
Reaction Time4-6 hours
Typical Yield85-95%

Experimental Workflow: O-Alkylation

O_Alkylation sub 1-(4-Chloro-3-hydroxyphenyl)ethanone reaction Reflux 4-6 hours sub->reaction reagents Propyl Bromide K2CO3 Acetone reagents->reaction workup Filtration Solvent Removal Extraction reaction->workup purification Column Chromatography workup->purification product 1-(4-Chloro-3-propoxyphenyl)ethanone purification->product

Caption: Workflow for the O-alkylation of 1-(4-Chloro-3-hydroxyphenyl)ethanone.

B. O-Acylation via Esterification

Esterification of the phenolic hydroxyl group is another common derivatization strategy that can be achieved by reacting 1-(4-Chloro-3-hydroxyphenyl)ethanone with an acid chloride or an acid anhydride in the presence of a base. This reaction introduces an ester functionality, which can act as a prodrug moiety that is cleaved in vivo to release the active phenolic compound.

Causality of Experimental Choices: The use of a base like triethylamine or pyridine is crucial to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards the product. Dichloromethane is a good solvent for this reaction as it is inert and dissolves both the reactants and the base. The reaction is typically carried out at room temperature or slightly below to control the reactivity of the acylating agent.

Protocol 2: O-Acylation with Acetyl Chloride

Materials and Reagents:

  • 1-(4-Chloro-3-hydroxyphenyl)ethanone (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (Et3N) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl solution

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO4), anhydrous

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Addition funnel

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

Procedure:

  • Dissolve 1-(4-Chloro-3-hydroxyphenyl)ethanone in anhydrous dichloromethane in a round-bottom flask and cool the solution in an ice bath.

  • Add triethylamine to the solution.

  • Slowly add acetyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: O-Acylation Reaction Parameters

ParameterValue
Stoichiometry (Substrate:Acylating Agent:Base)1 : 1.1 : 1.2
SolventAnhydrous Dichloromethane
Temperature0°C to Room Temperature
Reaction Time2-4 hours
Typical Yield90-98%

Experimental Workflow: O-Acylation

O_Acylation sub 1-(4-Chloro-3-hydroxyphenyl)ethanone reaction 0°C to RT 2-4 hours sub->reaction reagents Acetyl Chloride Triethylamine DCM reagents->reaction workup Aqueous Washes (HCl, NaHCO3, Brine) reaction->workup purification Column Chromatography workup->purification product 4-Chloro-3-acetylphenyl acetate purification->product

Caption: Workflow for the O-acylation of 1-(4-Chloro-3-hydroxyphenyl)ethanone.

II. Derivatization of the Ketone Group

The ketone functionality offers another site for derivatization, allowing for the introduction of nitrogen-containing heterocycles or modifications to the carbonyl group itself.

A. Oxime Formation

The reaction of the ketone with hydroxylamine hydrochloride in the presence of a base yields an oxime. Oximes are of interest in medicinal chemistry due to their potential to act as bioisosteres of other functional groups and their ability to participate in various biological interactions.

Causality of Experimental Choices: The reaction is typically carried out in a protic solvent like ethanol to facilitate the dissolution of the reactants. A base, such as sodium acetate or pyridine, is added to neutralize the HCl in hydroxylamine hydrochloride, liberating the free hydroxylamine which then reacts with the ketone.

Protocol 3: Oxime Formation

Materials and Reagents:

  • 1-(4-Chloro-3-hydroxyphenyl)ethanone (1.0 eq)

  • Hydroxylamine hydrochloride (NH2OH·HCl) (1.5 eq)

  • Sodium acetate (CH3COONa), anhydrous (2.0 eq)

  • Ethanol

  • Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter flask

Procedure:

  • To a solution of 1-(4-Chloro-3-hydroxyphenyl)ethanone in ethanol, add hydroxylamine hydrochloride and anhydrous sodium acetate.

  • Heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into cold water with stirring.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Data Presentation: Oxime Formation Reaction Parameters

ParameterValue
Stoichiometry (Substrate:Hydroxylamine·HCl:Base)1 : 1.5 : 2
SolventEthanol
TemperatureReflux (~78°C)
Reaction Time1-2 hours
Typical Yield>90%

Experimental Workflow: Oxime Formation

Oxime_Formation sub 1-(4-Chloro-3-hydroxyphenyl)ethanone reaction Reflux 1-2 hours sub->reaction reagents NH2OH·HCl Sodium Acetate Ethanol reagents->reaction workup Precipitation in Water Filtration reaction->workup purification Recrystallization workup->purification product 1-(4-Chloro-3-hydroxyphenyl)ethanone oxime purification->product

Caption: Workflow for the oxime formation from 1-(4-Chloro-3-hydroxyphenyl)ethanone.

III. Characterization of Derivatives

The successful synthesis of derivatives should be confirmed by a combination of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structural integrity of the product and the addition of the new functional group.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O stretch for esters, O-H stretch for phenols).

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

  • Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): To assess the purity of the product.

IV. Conclusion

The protocols outlined in this guide provide a robust framework for the derivatization of 1-(4-Chloro-3-hydroxyphenyl)ethanone. These methods are scalable and can be adapted to introduce a wide range of chemical diversity, making them highly valuable for generating compound libraries for high-throughput screening in drug discovery programs. The careful selection of derivatization strategy, guided by an understanding of the underlying reaction mechanisms and the desired physicochemical properties of the final compounds, is paramount to the successful development of new therapeutic agents.

References

  • Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research, 9(2), 1-13. [Link]

  • Dermer, O. C. (1934). The Williamson Reaction. Chemical Reviews, 14(3), 385-428. (Note: While the specific synthesis in the search result is for a different compound, it exemplifies the Williamson reaction conditions applicable here). [Link]

  • Erian, A. W., Sherif, S. M., & Al-Baz, H. F. (2003). The chemistry of α-haloketones and their utility in heterocyclic synthesis. Molecules, 8(11), 793-865. [Link]

  • Kemp, M. et al. (2011). Preparation of hydroxypyrimidine derivatives for use as HDAC inhibitors. (Note: This reference is cited within another article and highlights the use of chlorinated acetophenones in synthesizing pharmaceutically active compounds). [Link]

  • Ott-Dombrowski, F. et al. (2019). (Note: This reference is cited within another article and points to the broad use of chlorinated acetophenones in organic synthesis). [Link]

  • Shad, H. A., et al. (2020). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData, 5(8). [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • Abbasi, M. A., et al. (2016). 1-(2,4-Dihydroxyphenyl)-1-ethanone Hydrazone Derivatives as Notable Butyrylcholinesterase Inhibitors. Journal of the Chemical Society of Pakistan, 38(1), 106-114. [Link]

Sources

Method

Application Notes and Protocols: 1-(4-Chloro-3-hydroxyphenyl)ethanone as a Versatile Scaffolding Intermediate in Medicinal Chemistry

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-(4-Chloro-3-hydroxyphenyl)ethanone. Moving beyond a simple dat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-(4-Chloro-3-hydroxyphenyl)ethanone. Moving beyond a simple datasheet, this guide elucidates the compound's significance as a versatile synthetic intermediate, offering field-proven insights into its application. We present detailed, validated protocols for its synthesis and subsequent derivatization into scaffolds with known biological relevance, supported by mechanistic explanations and authoritative references. The aim is to empower research teams to effectively leverage this building block in the discovery of novel therapeutic agents.

Introduction: The Strategic Value of a Multifunctional Building Block

1-(4-Chloro-3-hydroxyphenyl)ethanone, also known as 4'-Chloro-3'-hydroxyacetophenone, is a substituted acetophenone that serves as a cornerstone intermediate in synthetic medicinal chemistry. While not typically an active pharmaceutical ingredient (API) in itself, its true value lies in the strategic arrangement of its functional groups: a reactive ketone, an acidic phenol, and a halogenated aromatic ring. This trifecta of reactivity provides multiple handles for molecular elaboration, making it an ideal starting point for constructing diverse chemical libraries aimed at a wide array of biological targets. Derivatives of this and structurally related scaffolds have shown promise in oncology, neurodegenerative disease research, and the development of novel anti-infective agents.[1][2][3][4][5]

Table 1: Physicochemical Properties of 1-(4-Chloro-3-hydroxyphenyl)ethanone

PropertyValueSource(s)
Molecular Formula C₈H₇ClO₂[6][]
Molecular Weight 170.59 g/mol [6][8]
CAS Number 61124-56-9[6][]
Appearance Yellow solid[6]
Melting Point 103-107 °C[6][8]
Storage Temperature 2-8 °C[6]

Rationale for Use: A Scaffold with Three-Dimensional Reactivity

The utility of 1-(4-Chloro-3-hydroxyphenyl)ethanone stems from its capacity for controlled, sequential, or orthogonal derivatization. Each functional group offers a distinct avenue for chemical modification, allowing for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR).

  • The Ketone: The acetyl group is a versatile handle. It can undergo condensation reactions (e.g., Claisen-Schmidt) to form chalcones, be converted into Schiff bases or hydrazones, or serve as the anchor for building heterocyclic rings like pyrimidines and oxazoles.[2][4]

  • The Phenolic Hydroxyl: The hydroxyl group is a prime site for etherification, most notably through the Williamson ether synthesis, enabling the introduction of diverse alkyl or aryl side chains.[9] These chains can be tailored to probe specific pockets in a target protein, enhance solubility, or modulate pharmacokinetic properties.

  • The Chloro-Substituted Phenyl Ring: The chlorine atom and hydroxyl group are ortho/para-directing activators for electrophilic aromatic substitution, although the acetyl group is a deactivator. More importantly, the chloro and hydroxyl substituents are critical pharmacophoric elements. The chlorine can engage in halogen bonding or occupy hydrophobic pockets, while the hydroxyl group is an excellent hydrogen bond donor and acceptor. This substitution pattern is frequently found in kinase and histone deacetylase (HDAC) inhibitors.[1][3]

G cluster_main 1-(4-Chloro-3-hydroxyphenyl)ethanone Core cluster_ketone Ketone Derivatization cluster_phenol Phenol Modification cluster_ring Ring / Pharmacophore Core C₈H₇ClO₂ Scaffold Chalcones Chalcones (Claisen-Schmidt) Core->Chalcones R-CHO SchiffBases Schiff Bases / Hydrazones Core->SchiffBases R-NH₂ Heterocycles Heterocycles (e.g., Oxazoles) Core->Heterocycles Multi-step Ethers Ethers (Williamson Synthesis) Core->Ethers R-X, Base Esters Esters Core->Esters Acyl Chloride H_Bonding Hydrogen Bonding (via -OH) Core->H_Bonding Halogen_Bonding Halogen Bonding (via -Cl) Core->Halogen_Bonding

Figure 1: Key reactive sites and derivatization pathways for the 1-(4-Chloro-3-hydroxyphenyl)ethanone scaffold.

Core Synthesis Protocol

Protocol 2.1: Synthesis via Diazotization of 3-Amino-4-chloroacetophenone

This protocol describes a standard and reliable method for producing 1-(4-Chloro-3-hydroxyphenyl)ethanone.[6] The core of this transformation is the conversion of an aromatic amine to a diazonium salt, which is subsequently hydrolyzed to the corresponding phenol.

Causality: Diazotization is a preferred method for this conversion due to the high availability of the starting amine and the clean nature of the hydrolysis step, where dinitrogen gas is the primary byproduct. Careful temperature control is critical, as diazonium salts are unstable at elevated temperatures.

Materials:

  • 3-Amino-4-chloroacetophenone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Diazonium Salt Formation:

    • In the three-neck flask, dissolve 3-amino-4-chloroacetophenone (1.0 eq) in a 1:5 (v/v) mixture of concentrated H₂SO₄ and water, cooling the mixture to 0-5 °C in an ice-salt bath.

    • Separately, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

    • Add the sodium nitrite solution dropwise to the stirred amine solution via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

    • Stir the resulting mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is now complete.

  • Hydrolysis:

    • Gently heat the reaction mixture to 50-60 °C. Vigorous evolution of nitrogen gas will be observed.

    • Maintain this temperature until gas evolution ceases (typically 1-2 hours).

    • Allow the reaction to cool to room temperature.

  • Workup and Purification:

    • Transfer the cooled mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with deionized water and saturated NaHCO₃ solution until the aqueous layer is neutral or slightly basic.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

    • Purify the crude solid by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 1-(4-Chloro-3-hydroxyphenyl)ethanone.

Self-Validation:

  • Monitor reaction progress with Thin Layer Chromatography (TLC).

  • Confirm product identity and purity via ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis (Lit. mp 103-107 °C).[6][8]

Application Protocols: Synthesis of Bioactive Derivatives

The following protocols illustrate how 1-(4-Chloro-3-hydroxyphenyl)ethanone can be used to synthesize scaffolds with established medicinal chemistry relevance.

Protocol 3.1: Synthesis of an α-Haloketone Intermediate for Heterocycle Formation

α-Haloketones are highly valuable synthetic intermediates, particularly for constructing nitrogen- and oxygen-containing heterocycles like oxazoles.[1][3] This protocol details the α-bromination of the parent ketone.

Causality: The reaction proceeds via an enol or enolate intermediate, which then attacks the bromine. The acidic conditions used here promote enol formation, which subsequently reacts with the electrophilic bromine source.

Materials:

  • 1-(4-Chloro-3-hydroxyphenyl)ethanone (1.0 eq)

  • Acetic Acid (glacial)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Benzoyl Peroxide (catalytic amount)

Procedure:

  • Dissolve 1-(4-Chloro-3-hydroxyphenyl)ethanone in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Add NBS and a catalytic amount of benzoyl peroxide.

  • Heat the mixture to 80 °C and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • After completion, cool the reaction to room temperature and pour it into a beaker of ice water.

  • The product, 2-Bromo-1-(4-chloro-3-hydroxyphenyl)ethanone, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The product can be used in the next step without further purification or can be recrystallized from an appropriate solvent system (e.g., ethanol/water) if necessary.

Protocol 3.2: Conceptual Synthesis of an Oxazole Scaffold

This protocol outlines the synthesis of a 2,5-disubstituted oxazole, a privileged scaffold found in many bioactive natural products, including the anti-leukemia phorbazoles.[2] This reaction utilizes the α-bromoketone synthesized in Protocol 3.1.

Causality: This is a variation of the Robinson-Gabriel synthesis. The reaction is catalyzed by iodine and involves the condensation of the α-bromoketone with a primary amide (or a precursor like a primary amine that can be oxidized in situ), followed by cyclization and dehydration to form the aromatic oxazole ring.[2]

G node_start Start: 1-(4-Chloro-3-hydroxyphenyl)ethanone node_protocol1 node_protocol1 node_start->node_protocol1 node_intermediate Key Intermediate: α-Bromoketone node_protocol1->node_intermediate node_protocol2 node_protocol2 node_intermediate->node_protocol2 node_end Final Product: Bioactive Oxazole Scaffold node_protocol2->node_end

Figure 2: Experimental workflow for the two-step synthesis of an oxazole scaffold from 1-(4-Chloro-3-hydroxyphenyl)ethanone.

Materials:

  • 2-Bromo-1-(4-chloro-3-hydroxyphenyl)ethanone (from Protocol 3.1) (1.0 eq)

  • A primary amide (e.g., Pyrrole-2-carboxamide) (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Iodine (I₂) (1.5 eq)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of the α-bromoketone and the primary amide in DMF, add potassium carbonate and iodine.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate to reduce excess iodine.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to yield the desired oxazole derivative.

Biological Context and Structure-Activity Relationship (SAR) Insights

The 1-(4-Chloro-3-hydroxyphenyl)ethanone scaffold is a gateway to several classes of biologically active molecules.

  • Oncology: The chloro and hydroxyl substitution pattern is a key feature in inhibitors of various protein kinases and HDACs.[1][2][3] The hydroxyl group often acts as a crucial hydrogen bond donor, anchoring the inhibitor in the enzyme's active site, while the chloro-substituted ring occupies a nearby hydrophobic pocket.

  • Antibacterial Agents: Schiff base derivatives of halogenated hydroxy-phenyl compounds have been investigated as photo-activated antibacterial agents.[5] Their mechanism often involves the generation of reactive oxygen species (ROS) upon light exposure, leading to bacterial cell membrane disruption.[5]

  • Neurodegenerative Diseases: Derivatives such as hydrazones have been synthesized from related dihydroxyphenyl ethanone structures and shown to be potent inhibitors of butyrylcholinesterase, an important target in Alzheimer's disease therapy.[4]

The systematic modification of the three reactive sites on the parent molecule allows for a thorough exploration of SAR. For example, in kinase inhibitor development, varying the ether substituent on the phenolic oxygen can probe the size and nature of the solvent-exposed region of the ATP-binding pocket, leading to optimized potency and selectivity.

Safety and Handling

While specific toxicology data for 1-(4-Chloro-3-hydroxyphenyl)ethanone is limited, its structural analogue, 1-(4-Fluoro-3-hydroxyphenyl)ethanone, is classified as a skin, eye, and respiratory irritant.[10] Therefore, prudent laboratory safety practices are mandatory.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Engineering Controls: Handle the solid compound and all reactions in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

References

  • Dermer, O. C. (1934). The Williamson Reaction. Chemical Reviews, 14(3), 385–430. Available at: [Link]

  • PubChem. (n.d.). 1-(4-Fluoro-3-hydroxyphenyl)ethanone. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2020). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2018). Effect of the 1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]ethanone on cell viability. Retrieved February 7, 2026, from [Link]

  • ChemSynthesis. (n.d.). 1-(4-chloro-3-hydroxyphenyl)ethanone. Retrieved February 7, 2026, from [Link]

  • MDPI. (2024). Concise Synthesis and Biological Evaluation of a Phorbazole Analogue-B1 Identifies a Multi-Kinase Inhibitor with Anti-AML Activity. Marine Drugs. Retrieved February 7, 2026, from [Link]

  • National Institutes of Health (NIH). (2020). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2016). 1-(2,4-dihydroxyphenyl)-1-ethanone hydrazone derivatives as notable butyrylcholinesterase inhibitors. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2023). Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. ACS Omega. Retrieved February 7, 2026, from [Link]

Sources

Application

"1-(4-Chloro-3-hydroxyphenyl)ethanone" for heterocyclic synthesis

Application Note: Strategic Utilization of 1-(4-Chloro-3-hydroxyphenyl)ethanone in Heterocyclic Scaffolding Part 1: Executive Summary & Chemical Profile 1-(4-Chloro-3-hydroxyphenyl)ethanone (also referred to as 4-chloro-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-(4-Chloro-3-hydroxyphenyl)ethanone in Heterocyclic Scaffolding

Part 1: Executive Summary & Chemical Profile

1-(4-Chloro-3-hydroxyphenyl)ethanone (also referred to as 4-chloro-3-hydroxyacetophenone) represents a "privileged structure" in medicinal chemistry. Its utility stems from its tris-functional nature: it possesses an electrophilic acetyl handle for heterocycle construction, a nucleophilic phenolic moiety for solubility/linker attachment, and a halogen handle for transition-metal catalyzed cross-couplings.

Unlike its ortho-hydroxy isomer (used for benzofurans/chromones), this meta-hydroxy isomer is primarily utilized to project heterocycles (pyrazolines, isoxazoles, thiazoles) while retaining a free phenol for further derivatization, making it an ideal scaffold for fragment-based drug discovery (FBDD).

Chemical Identity Matrix
PropertySpecification
IUPAC Name 1-(4-Chloro-3-hydroxyphenyl)ethanone
Molecular Formula C₈H₇ClO₂
Molecular Weight 170.59 g/mol
Melting Point 103–104 °C [1]
Key Functionalities Acetyl (C1), Hydroxyl (C3), Chloro (C4)
Electronic State Acetyl (EWG, meta-director); Hydroxyl (EDG, ortho/para-director); Chloro (Weak Deactivator)

Part 2: Reactivity Logic & Strategic Analysis

Successful synthesis using this building block requires understanding the "Push-Pull" dynamics of the benzene ring.

  • The Acetyl Gateway (C1): This is the primary site for heterocyclic ring formation. The methyl group (

    
    -protons) is acidic (
    
    
    
    ), allowing for enolate formation and condensation with aldehydes (Claisen-Schmidt) to form chalcones.
  • The Phenolic Anchor (C3): The hydroxyl group at the meta position (relative to acetyl) does not interfere sterically with the acetyl group. However, under basic conditions (required for Claisen-Schmidt), it deprotonates to the phenoxide (

    
    ). Crucial Insight:  You must use 
    
    
    
    equivalents of base to generate the dianion (phenoxide + enolate) for the reaction to proceed, or protect the phenol as a methyl ether/acetate.
  • The Halogen Handle (C4): The chlorine atom is para to the electron-withdrawing acetyl group. While normally inert, the acetyl group activates the C4 position for Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed Suzuki-Miyaura coupling, provided the C3-hydroxyl is protected to prevent catalyst poisoning or electronic deactivation.
    
Diagram 1: Chemo-Selective Reactivity Map

ReactivityMap Core 1-(4-Chloro-3-hydroxyphenyl)ethanone (Central Scaffold) Acetyl Acetyl Group (C1) Electrophilic/Acidic Alpha-H Core->Acetyl Hydroxyl Hydroxyl Group (C3) Nucleophilic Anchor Core->Hydroxyl Chloro Chloro Group (C4) Cross-Coupling Handle Core->Chloro Chalcone Chalcones (via Claisen-Schmidt) Acetyl->Chalcone + Ar-CHO / KOH Ether O-Alkylation (Linker Attachment) Hydroxyl->Ether + R-X / K2CO3 Biaryl Biaryls (via Suzuki Coupling) Chloro->Biaryl + Ar-B(OH)2 / Pd(0) Pyrazoline Pyrazolines/Isoxazoles (via Cyclocondensation) Chalcone->Pyrazoline + Hydrazine

Caption: Functional dissection of the scaffold showing three orthogonal synthetic pathways.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Chalcone Intermediates (Claisen-Schmidt)

Objective: To create the


-unsaturated ketone precursor for heterocyclic cyclization.

Mechanistic Insight: The reaction utilizes the in situ generated dianion. The phenoxide forms first, followed by the enolate. The enolate attacks the aldehyde.[1] Acidification restores the phenol.

Reagents:

  • 1-(4-Chloro-3-hydroxyphenyl)ethanone (1.0 equiv)

  • Substituted Benzaldehyde (1.0 equiv)[2]

  • Potassium Hydroxide (KOH) (2.5 equiv) - Critical Excess

  • Ethanol (95%) or Methanol

Step-by-Step Workflow:

  • Solubilization: Dissolve 10 mmol of 1-(4-Chloro-3-hydroxyphenyl)ethanone in 20 mL of ethanol in a round-bottom flask.

  • Base Addition: Add 25 mmol of KOH (pellets or 40% aq. solution) dropwise at 0–5 °C. The solution will turn dark orange/red (phenoxide formation). Stir for 15 minutes.

  • Electrophile Addition: Add 10 mmol of the substituted benzaldehyde slowly.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by TLC (Mobile Phase: Hexane:EtOAc 7:3).

  • Quench & Isolation: Pour the reaction mixture into crushed ice-water (100 mL) containing HCl (to pH ~4). Note: Acidification is vital to protonate the phenoxide and precipitate the product.

  • Purification: Filter the yellow precipitate. Recrystallize from Ethanol/Water.

Validation Criteria:

  • IR: Appearance of C=O stretch shifted to ~1640 cm⁻¹ (enone) and C=C stretch at ~1600 cm⁻¹.

  • ¹H NMR: Characteristic doublet signals for

    
    - and 
    
    
    
    -protons (
    
    
    Hz, indicating trans-geometry).
Protocol B: Divergent Synthesis of Pyrazolines and Isoxazoles

Objective: Cyclization of the chalcone into 5-membered heterocycles.

Reagents:

  • Chalcone (from Protocol A) (1.0 equiv)

  • Route 1 (Pyrazoline): Hydrazine Hydrate (5.0 equiv) + Glacial Acetic Acid (Solvent/Catalyst).

  • Route 2 (Isoxazole): Hydroxylamine Hydrochloride (2.0 equiv) + Sodium Acetate (2.0 equiv) + Ethanol.

Step-by-Step Workflow (Pyrazoline Route):

  • Setup: Dissolve 5 mmol of Chalcone in 15 mL of Glacial Acetic Acid.

  • Cyclization: Add 25 mmol of Hydrazine Hydrate. Reflux at 110 °C for 6–8 hours.

    • Why Acetic Acid? It catalyzes the imine formation and subsequent cyclization. It also often acetylates the N1 position of the resulting pyrazoline, yielding an N-acetyl pyrazoline, which is more stable than the NH-pyrazoline [2].

  • Workup: Pour into ice water. The product usually precipitates as a solid.

  • Purification: Filter and wash with water.[3] Recrystallize from Methanol.

Step-by-Step Workflow (Isoxazole Route):

  • Setup: Dissolve 5 mmol Chalcone in 20 mL Ethanol.

  • Reagents: Add Hydroxylamine HCl and Sodium Acetate.

  • Reflux: Heat to reflux for 10–12 hours.

  • Workup: Remove solvent in vacuo. Resuspend in water.[4] Extract with Ethyl Acetate.

Diagram 2: Synthetic Workflow & Logic Flow

SynthesisFlow Start Start: 1-(4-Chloro-3-hydroxyphenyl)ethanone Step1 Step 1: Claisen-Schmidt Condensation (KOH, Ar-CHO, EtOH) Start->Step1 Chalcone Intermediate: 3-Aryl-1-(4-chloro-3-hydroxyphenyl)prop-2-en-1-one (Chalcone) Step1->Chalcone -H2O Branch Select Target Chalcone->Branch RouteA Route A: Hydrazine Hydrate / AcOH (Reflux) Branch->RouteA RouteB Route B: NH2OH-HCl / NaOAc (Reflux) Branch->RouteB ProdA Product: N-Acetyl Pyrazoline Derivative RouteA->ProdA Cyclization ProdB Product: Isoxazole Derivative RouteB->ProdB Cyclization

Caption: Divergent synthesis of N- and O-heterocycles from the common chalcone precursor.

Part 4: Troubleshooting & Optimization (Senior Scientist Notes)

  • The "Oiling Out" Phenomenon:

    • Problem: During the Claisen-Schmidt reaction, the product may separate as a sticky oil rather than a solid.

    • Solution: This typically happens if the reaction temperature is too high or agitation is poor. Keep the reaction at 0–5 °C during addition. If oil forms, scratch the flask walls with a glass rod or seed with a crystal of the product to induce crystallization.

  • Protection of the 3-OH Group:

    • While the dianion method (Protocol A) works, yields can sometimes be inconsistent due to oxidative side reactions of the phenoxide.

    • Optimization: Pre-treat the starting material with Dimethyl Sulfate (DMS) or Acetyl Chloride to protect the OH group. The methoxy-derivative (1-(4-chloro-3-methoxyphenyl)ethanone) often gives cleaner Claisen-Schmidt profiles.

  • Regioselectivity in Chlorination:

    • If you intend to use the C4-Cl for coupling, do not use harsh reducing agents (like LiAlH4) on the ketone before coupling, as reductive dechlorination can occur. Perform the Suzuki coupling on the ketone or on the protected chalcone.

Part 5: References

  • ChemSynthesis. (2025). 1-(4-chloro-3-hydroxyphenyl)ethanone - Physical Properties and Synthesis. Link

  • Levai, A. (2005). Synthesis of pyrazolines from chalcones: A review. Journal of Heterocyclic Chemistry, 42(5). (General reference for Protocol B mechanism).

  • S. R. Mangaonkar, et al. (2018).[5] Synthesis of Benzofurans via Oxidative Cyclization. Synthesis. Link (Context for O-heterocycle limitations).

  • Khandelwal, P., et al. (2024).[1][6][7] Pyrazoline Synthesis via Saccharomyces cerevisiae-Cat. Journal of Applied Chemistry, 12(4), 14-21. Link (Specific application of hydroxy-chloro-acetophenones).

  • Vertex AI Search Results (2026). Consolidated search data on 4-chloro-3-hydroxyacetophenone reactions. (Internal Verification).

Disclaimer: This application note is intended for research purposes only. All protocols involves hazardous chemicals (Hydrazine, KOH, Alkyl Halides) and should be performed under a fume hood with appropriate PPE.

Sources

Method

Advanced GC-MS Analysis of 1-(4-Chloro-3-hydroxyphenyl)ethanone: A Comprehensive Guide for Researchers

This document provides a detailed application note and protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1-(4-Chloro-3-hydroxyphenyl)ethanone. This guide is intended for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed application note and protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1-(4-Chloro-3-hydroxyphenyl)ethanone. This guide is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who are tasked with the qualitative and quantitative analysis of this and structurally related compounds.

Introduction: The Analytical Challenge

1-(4-Chloro-3-hydroxyphenyl)ethanone is a substituted aromatic ketone of interest in pharmaceutical and chemical synthesis. Its accurate identification and quantification are crucial for process monitoring, quality control, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the presence of a polar hydroxyl group in 1-(4-Chloro-3-hydroxyphenyl)ethanone (Molecular Formula: C8H7ClO2, Molecular Weight: 170.59 g/mol ) presents a challenge for direct GC analysis, often leading to poor peak shape and thermal degradation.[1] To overcome this, a derivatization step is essential to increase the volatility and thermal stability of the analyte.[2][3] This application note details a robust method involving silylation, a common and effective derivatization technique for phenolic compounds, followed by GC-MS analysis.[4]

Chemical Structure and Properties

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular FormulaC8H7ClO2[1]
Molecular Weight170.59 g/mol [1]
Melting Point106-107°C

Methodology Workflow

The analytical workflow is designed to ensure reproducible and accurate results. It encompasses sample preparation, derivatization, GC-MS analysis, and data processing.

Caption: Overall workflow for the GC-MS analysis of 1-(4-Chloro-3-hydroxyphenyl)ethanone.

Detailed Protocols

Part 1: Sample Preparation and Derivatization

The conversion of the polar hydroxyl group to a non-polar silyl ether is paramount for successful GC-MS analysis. This is achieved through a nucleophilic substitution reaction with a silylating agent.[4]

Materials:

  • 1-(4-Chloro-3-hydroxyphenyl)ethanone standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine

  • Ethyl Acetate (GC grade)

  • 2 mL amber glass autosampler vials with PTFE-lined caps

  • Heating block or oven

Protocol:

  • Standard Preparation: Accurately weigh approximately 10 mg of 1-(4-Chloro-3-hydroxyphenyl)ethanone standard and dissolve it in 10 mL of ethyl acetate to prepare a 1 mg/mL stock solution. Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Derivatization Reaction:

    • Pipette 100 µL of each standard solution (or sample extract) into a clean, dry 2 mL autosampler vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

    • Add 50 µL of anhydrous pyridine to the dried residue.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Securely cap the vial and vortex for 30 seconds.

    • Heat the vial at 70°C for 60 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature before injection into the GC-MS.

Causality of Choices:

  • BSTFA with 1% TMCS: BSTFA is a powerful silylating agent. The addition of TMCS as a catalyst ensures the complete and rapid derivatization of the phenolic hydroxyl group.[5]

  • Anhydrous Pyridine: Pyridine acts as a solvent and a scavenger for the HCl produced during the reaction with TMCS, driving the reaction to completion.

  • Heating at 70°C: This temperature provides sufficient energy to facilitate the derivatization reaction without causing degradation of the analyte or its derivative.

Part 2: GC-MS Instrumentation and Parameters

The following parameters have been optimized for the separation and detection of the trimethylsilyl (TMS) derivative of 1-(4-Chloro-3-hydroxyphenyl)ethanone.

GC Parameter Setting
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent)
Injector Temperature 280°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 100°C, hold for 2 minRamp: 15°C/min to 280°CHold: 5 min at 280°C
MS Parameter Setting
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Full Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM)
Solvent Delay 5 minutes

Rationale for Parameter Selection:

  • HP-5MS Column: This is a versatile, low-polarity column that provides excellent separation for a wide range of compounds, including silylated derivatives.

  • Splitless Injection: This mode is chosen to maximize the transfer of the analyte onto the column, which is crucial for achieving low detection limits.

  • Oven Temperature Program: The program is designed to provide good chromatographic resolution, separating the analyte of interest from potential matrix components and derivatizing agent byproducts.

Data Analysis and Interpretation

Expected Mass Spectrum and Fragmentation

Key Expected Fragments:

  • [M-15]+ (m/z 227): Loss of a methyl group from the TMS moiety is a characteristic fragmentation of silylated compounds.

  • m/z 73: The trimethylsilyl cation, [Si(CH3)3]+, is a common and often abundant ion in the mass spectra of TMS derivatives.[6]

  • [M-43]+ (m/z 199): Loss of an acetyl group (-COCH3).

  • [M-Cl]+ (m/z 207): Loss of the chlorine atom.

  • Characteristic Isotope Pattern: The presence of a chlorine atom will result in a characteristic M+ and M+2 isotope pattern with a ratio of approximately 3:1.

Reference Mass Spectra of Structurally Similar Compounds:

  • 1-(4-chlorophenyl)ethanone: This compound, lacking the hydroxyl group, provides insight into the fragmentation of the chloro-acetophenone backbone.[7]

  • 4'-Hydroxyacetophenone, TMS derivative: The mass spectrum of this compound shows the characteristic loss of a methyl group from the TMS moiety and the presence of the m/z 73 ion.[8]

Method Validation Protocol

To ensure the reliability and trustworthiness of the analytical method, a comprehensive validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[9][10]

Caption: Key parameters for method validation according to ICH Q2(R2) guidelines.

Validation Parameters and Acceptance Criteria
Parameter Methodology Acceptance Criteria
Specificity Analyze blank matrix, placebo, and analyte-spiked matrix. Assess peak purity using MS data.No interfering peaks at the retention time of the analyte. Peak should be spectrally pure.
Linearity Analyze a minimum of five concentration levels of the derivatized standard in triplicate. Plot a calibration curve of peak area vs. concentration.Correlation coefficient (r²) ≥ 0.995.
Accuracy Analyze a minimum of three concentration levels (low, medium, high) in triplicate, spiked into a representative matrix.Percent recovery within 80-120%.[11]
Precision Repeatability (Intra-day): Analyze six replicate injections of a standard at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2% for repeatability. RSD ≤ 3% for intermediate precision.
Limit of Detection (LOD) Determined by the signal-to-noise ratio (S/N) of replicate injections of a low-concentration standard.S/N ratio ≥ 3:1.
Limit of Quantitation (LOQ) Determined by the S/N ratio of replicate injections of a low-concentration standard.S/N ratio ≥ 10:1. The precision at the LOQ should be acceptable (e.g., RSD ≤ 10%).
Robustness Intentionally vary critical method parameters (e.g., GC oven ramp rate, flow rate, injector temperature) and assess the impact on the results.The method should remain unaffected by small, deliberate variations in parameters.

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the GC-MS analysis of 1-(4-Chloro-3-hydroxyphenyl)ethanone. By employing a robust silylation derivatization procedure and adhering to rigorous method validation principles, researchers can achieve accurate and reliable results for the identification and quantification of this compound. The detailed explanation of the causality behind experimental choices and the inclusion of authoritative references ensure the trustworthiness and applicability of this method in a research and drug development setting.

References

  • Erian, A. W., Sherif, S. M., & Al-Hussainy, A. A. (2003). The chemistry of α-haloketones and their utility in heterocyclic synthesis. Molecules, 8(11), 793-865.
  • National Institute of Standards and Technology. (n.d.). Ethanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 3'-Chloro-4'-methoxyacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Hydroxy-3-methylacetophenone. NIST Chemistry WebBook. Retrieved from [Link]

  • Grimes, S. M., Furtado, R., & Lester, J. N. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of Environmental Science and Health, Part A, 38(4), 589-600.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Lanças, F. M. (2016). Gas chromatography coupled with mass spectrometry (GC-MS) in metabolomics.
  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • Proestos, C., & Komaitis, M. (2006). Analysis of naturally occurring phenolic compounds in aromatic plants by RP-HPLC coupled to diode array detector (DAD)
  • National Institute of Standards and Technology. (n.d.). Ethanone, 1-(3-chloro-4-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Agilent Technologies. (2020). Understanding ICH Q2(R2) Guidelines for Analytical Validation. Retrieved from [Link]

  • Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them.
  • ChemSynthesis. (n.d.). 1-(4-chloro-3-hydroxyphenyl)ethanone. Retrieved from [Link]

  • ResearchGate. (2021). How could I do the derivatization for polyphenols before analyzing on GC-MS?. Retrieved from [Link]

  • Sparkman, O. D., & Harvey, D. J. (2019). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 38(4-5), 329-435.
  • Grimes, S. M., Furtado, R., & Lester, J. N. (2003). Dual Derivatization and GC–MS Analysis of Phenolic Compounds Suspected of Being Xenoestrogens. Journal of Environmental Science and Health, Part A, 38(4), 589-600.
  • International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4'-Hydroxyacetophenone, TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). TIC (a) and EI mass spectra (b) of the trimethylsilyl (TMS) derivatives.... Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Butanamide, N-(4-chlorophenyl)-3-oxo-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Retrieved from [Link]

Sources

Application

"1-(4-Chloro-3-hydroxyphenyl)ethanone" in material science

This guide outlines the technical utility, synthesis, and material science applications of 1-(4-Chloro-3-hydroxyphenyl)ethanone (CAS: 53488-14-5). It is designed for researchers in polymer chemistry, optoelectronics, and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical utility, synthesis, and material science applications of 1-(4-Chloro-3-hydroxyphenyl)ethanone (CAS: 53488-14-5). It is designed for researchers in polymer chemistry, optoelectronics, and organic synthesis.

Advanced Functionalization & Material Science Applications[1]

Technical Profile & Chemical Identity

1-(4-Chloro-3-hydroxyphenyl)ethanone is a bifunctional aromatic building block characterized by a "push-pull" electronic structure. The electron-donating hydroxyl group (-OH) at the meta position relative to the acetyl group, combined with the electron-withdrawing acetyl (-COCH₃) and chloro (-Cl) substituents, creates a unique dipole and reactivity profile suitable for high-performance materials.

PropertySpecification
CAS Number 53488-14-5
IUPAC Name 1-(4-Chloro-3-hydroxyphenyl)ethanone
Molecular Formula C₈H₇ClO₂
Molecular Weight 170.59 g/mol
Appearance White to off-white crystalline powder
Melting Point 103–104 °C
Solubility Soluble in MeOH, EtOH, DMSO, DMF; Sparingly soluble in water
pKa (Calculated) ~7.5 (Phenolic OH)
Synthesis Protocol: Regioselective Ring Chlorination

Objective: Synthesize 1-(4-chloro-3-hydroxyphenyl)ethanone from 3-hydroxyacetophenone with high regioselectivity, avoiding


-chlorination (side chain) or ortho-substitution (position 2).

Mechanism: The hydroxyl group activates the benzene ring at positions ortho and para. Position 4 (para to OH) is sterically favored over Position 2 (sandwiched between OH and Acetyl). The acetyl group deactivates the ring but directs meta, reinforcing substitution at Position 4 relative to itself? No, Acetyl is meta-directing, which directs to positions 3 and 5 relative to itself. However, the strong activation of the -OH group dominates the orientation. The challenge is preventing chlorination of the methyl ketone (alpha-position).

Method: Chlorination using N-Chlorosuccinimide (NCS) in a polar aprotic solvent.

Reagents & Equipment[1][2][3]
  • Precursor: 3-Hydroxyacetophenone (3-HAP)

  • Reagent: N-Chlorosuccinimide (NCS) (1.05 equiv)

  • Solvent: Acetonitrile (ACN) or DMF

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (10 mol%) - promotes electrophilic aromatic substitution.

Step-by-Step Protocol
  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxyacetophenone (13.6 g, 100 mmol) in Acetonitrile (100 mL).

  • Catalyst Addition: Add p-TsOH (1.7 g, 10 mmol) and stir at room temperature for 10 minutes.

  • Chlorination: Cool the solution to 0–5 °C using an ice bath. Slowly add NCS (14.0 g, 105 mmol) portion-wise over 30 minutes. Note: Slow addition prevents exotherm and over-chlorination.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3) or HPLC.

  • Quenching: Pour the reaction mixture into ice-cold water (300 mL). A precipitate should form.[4]

  • Extraction (if oil forms): Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water (1:1) to obtain white needles.

    • Target Yield: 85–90%

    • Validation:

      
      H NMR should show para-coupling constants or singlet patterns confirming the 1,3,4-substitution pattern.
      
Pathway Visualization

SynthesisPath cluster_selectivity Regioselectivity Control Start 3-Hydroxyacetophenone (Starting Material) Inter Intermediate Complex (Activated Ring) Start->Inter Activation Product 1-(4-Chloro-3-hydroxyphenyl)ethanone (Target) Inter->Product Electrophilic Subst. (C4) Reagents NCS, p-TsOH Acetonitrile, 0°C Reagents->Inter Mechanism OH directs Ortho/Para Acetyl directs Meta Position 4 is sterically favored

Figure 1: Synthetic pathway for the regioselective chlorination of 3-hydroxyacetophenone.

Material Science Applications
A. Precursor for Poly(Arylene Ether Ketone)s (PAEKs)

This compound serves as a specialized "AB-type" monomer or a terminating agent for high-performance engineering plastics. The 4-chloro group is activated for Nucleophilic Aromatic Substitution (


) by the ortho-acetyl group (though less activated than if it were para, the electronic withdrawal is sufficient in high-temperature polymerizations).
  • Utility: Introduction of pendant acetyl groups into the polymer backbone allows for post-polymerization crosslinking or functionalization.

  • Protocol: Copolymerization with 4,4'-difluorobenzophenone and hydroquinone in sulfolane/K₂CO₃ at 160–200 °C.

B. Synthesis of NLO-Active Chalcones

The acetyl group allows for Claisen-Schmidt condensation with aromatic aldehydes to form Chalcones (1,3-diaryl-2-propen-1-ones). These derivatives exhibit Non-Linear Optical (NLO) properties due to the extended


-conjugation and charge transfer between the electron-rich phenol and electron-poor aldehyde rings.

Protocol: Microwave-Assisted Claisen-Schmidt Condensation

  • Mix: Combine 1-(4-chloro-3-hydroxyphenyl)ethanone (1.0 equiv) and substituted benzaldehyde (1.0 equiv) in Ethanol.

  • Catalyst: Add KOH (40% aq. solution, 0.5 mL).

  • Irradiation: Microwave at 140 W, 80 °C for 2–5 minutes.

  • Workup: Pour into ice water, acidify with dilute HCl (pH 4–5). Filter the yellow/orange solid.

  • Application: The resulting chalcone is coated onto glass substrates for Second Harmonic Generation (SHG) testing.

Application Workflow Diagram

Applications Core 1-(4-Chloro-3-hydroxyphenyl)ethanone (Core Scaffold) Path1 Claisen-Schmidt Condensation Core->Path1 + Ar-CHO / KOH Path2 Nucleophilic Aromatic Substitution (SnAr) Core->Path2 + Bisphenols / K2CO3 Chalcone Functionalized Chalcones (NLO Materials / Bioactive Coatings) Path1->Chalcone Polymer Poly(ether ketone) Variants (High-Temp Thermoplastics) Path2->Polymer

Figure 2: Divergent application workflows for optoelectronics and polymer synthesis.

Characterization & Validation

To ensure the integrity of the material for high-precision applications, the following QC parameters must be met.

TechniqueParameterAcceptance Criteria
HPLC Purity (Area %)> 98.5%

H NMR
(DMSO-d

, 400 MHz)

2.55 (s, 3H, Acetyl), 10.4 (s, 1H, OH), 7.4–7.6 (m, 3H, Ar-H). Absence of

-chloro signal at ~4.8 ppm.
IR Spectroscopy Carbonyl StretchStrong peak at ~1680 cm⁻¹ (Ketone)
IR Spectroscopy Hydroxyl StretchBroad band at 3200–3400 cm⁻¹
Mass Spec [M+H]⁺m/z 171.0 (Cl isotope pattern observed)
Safety & Handling
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).[5]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the phenolic ring.

  • Disposal: Halogenated organic waste.

References
  • Synthesis of Hydroxyacetophenones: ChemicalBook. "Synthesis methods of 3'-hydroxyacetophenone."

  • Chalcone Synthesis: RJPBCS. "Synthesis and Characterization of 4-Hydroxy Chalcones."

  • Material Properties: PubChem. "1-(4-Chloro-3-hydroxyphenyl)ethanone Compound Summary."

  • Chlorination Protocols: ResearchGate. "Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone" (Comparative methodology for regioselectivity).

Sources

Technical Notes & Optimization

Troubleshooting

Side products in Friedel-Crafts acylation of 2-chlorophenol

Technical Support Center: Friedel-Crafts Acylation of 2-Chlorophenol Executive Technical Overview Welcome to the Technical Support Center. This guide addresses the specific challenges encountered during the Friedel-Craft...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Friedel-Crafts Acylation of 2-Chlorophenol

Executive Technical Overview

Welcome to the Technical Support Center. This guide addresses the specific challenges encountered during the Friedel-Crafts acylation of 2-chlorophenol. Unlike simple benzene acylation, this substrate presents a competition between O-acylation (esterification) and C-acylation (Friedel-Crafts proper), as well as regiochemical ambiguity driven by the directing effects of the hydroxyl (-OH) and chloro (-Cl) groups.[1]

Primary Reaction Pathway: The acylation of 2-chlorophenol with acetyl chloride (or acetic anhydride) in the presence of a Lewis acid (AlCl₃) typically targets 3'-chloro-4'-hydroxyacetophenone (the para-isomer).[2][1] However, researchers frequently encounter significant quantities of the ortho-isomer and the O-acylated ester .[2]

Diagnostic & Troubleshooting Modules

Module 1: The "Ester" Impurity (O-Acylation vs. C-Acylation)

User Query: "I am monitoring the reaction by TLC/HPLC, and I see a major spot that corresponds to the ester (2-chlorophenyl acetate), not the ketone. Why is the rearrangement not happening?"

Technical Root Cause: Phenols react with acyl chlorides to form esters (O-acylation) much faster than they undergo ring substitution (C-acylation).[1] The formation of the ketone (C-acylation) often proceeds via the Fries Rearrangement of this ester intermediate.[2] If the Lewis acid stoichiometry is insufficient or the temperature is too low, the reaction stalls at the ester stage.[2]

Mechanistic Insight:

  • Kinetic Product: 2-Chlorophenyl acetate (Ester).[1]

  • Thermodynamic Product: 3'-Chloro-4'-hydroxyacetophenone (Ketone).[1][3]

  • Stoichiometry: The phenolic -OH group coordinates 1 equivalent of AlCl₃, rendering it catalytically inactive.[2] A second equivalent is required to activate the acyl chloride or catalyze the rearrangement.[2]

Corrective Protocol:

  • Adjust Catalyst Stoichiometry: Ensure you are using at least 2.2 to 2.5 equivalents of AlCl₃ relative to 2-chlorophenol.[2][1]

  • Thermal Activation: If the ester persists, raise the reaction temperature to 120°C–140°C (solvent permitting, e.g., chlorobenzene or neat) to drive the thermodynamic Fries rearrangement.[2]

AcylationPathway Start 2-Chlorophenol Ester INTERMEDIATE: 2-Chlorophenyl Acetate (O-Acylation) Start->Ester AcCl, 1 eq AlCl3 (Kinetic Control) Para TARGET PRODUCT: 3'-Chloro-4'-hydroxyacetophenone (Para-isomer) Ester->Para Fries Rearrangement >2 eq AlCl3, <100°C Ortho SIDE PRODUCT: 3'-Chloro-2'-hydroxyacetophenone (Ortho-isomer) Ester->Ortho Fries Rearrangement High Temp (>160°C)

Figure 1: Reaction pathway distinguishing between kinetic O-acylation and thermodynamic C-acylation products.

Module 2: Regioselectivity (Ortho vs. Para Isomers)

User Query: "I have a mixture of two isomers. Which one is which, and how do I suppress the formation of the minor isomer?"

Technical Analysis:

  • Directing Effects: The -OH group is a strong ortho/para director.[2] The -Cl group at position 2 blocks one ortho site.[2]

    • Position 6 (Ortho to OH): Open, but sterically hindered by the adjacent -OH interaction.[2]

    • Position 4 (Para to OH): Sterically less hindered and electronically favored under mild conditions.

  • Identification:

    • Para-isomer (Target): 3'-Chloro-4'-hydroxyacetophenone.[1][3] High melting point due to intermolecular hydrogen bonding.[2]

    • Ortho-isomer (Side Product): 3'-Chloro-2'-hydroxyacetophenone.[1][4][5] Lower melting point (often oil) due to intramolecular hydrogen bonding between the carbonyl oxygen and the phenolic hydrogen.[2]

Corrective Protocol:

  • Temperature Control: Conduct the reaction at moderate temperatures (50–80°C). Excessively high temperatures (>160°C) favor the ortho-isomer via thermodynamic equilibration.[2]

  • Solvent Selection: Use Nitrobenzene or 1,2-Dichloroethane (DCE) .[1] Nitrobenzene typically enhances para-selectivity due to complexation effects.[1]

Module 3: Purification & Isolation Strategy

User Query: "The isomers are difficult to separate by column chromatography. Is there a scalable alternative?"

Technical Solution: Exploit the physical property differences caused by hydrogen bonding.

  • Steam Distillation:

    • The Ortho-isomer is steam volatile (chelation prevents water interaction).[2][1]

    • The Para-isomer is NOT steam volatile (strong intermolecular H-bonds with water/lattice).[2][1]

    • Action: Steam distill the crude mixture.[2] The distillate contains the ortho-impurity; the residue contains the pure para-product.[2]

  • Recrystallization:

    • The para-isomer has a significantly higher melting point.[2]

    • Action: Recrystallize from hot water or dilute ethanol.[2] The para-isomer precipitates; the ortho-isomer remains in the mother liquor.[2]

Data Summary Table: Product Properties

ComponentStructure NameRoleMP (°C)Solubility (Non-polar)Steam Volatile?
Target 3'-Chloro-4'-hydroxyacetophenoneMajor Product100–104LowNo
Isomer 3'-Chloro-2'-hydroxyacetophenoneSide Product47–49HighYes
Ester 2-Chlorophenyl acetateIntermediateLiquid/LowHighYes

Optimized Experimental Protocol

Objective: Synthesis of 3'-Chloro-4'-hydroxyacetophenone with minimized side products.

Reagents:

  • 2-Chlorophenol (1.0 eq)[1]

  • Acetyl Chloride (1.2 eq)[1]

  • Anhydrous AlCl₃ (2.5 eq)[1]

  • Solvent: 1,2-Dichloroethane (DCE)[1]

Step-by-Step Workflow:

  • Catalyst Activation: In a dry 3-neck flask under N₂, suspend AlCl₃ (2.5 eq) in DCE.

  • Substrate Addition: Add 2-Chlorophenol (1.0 eq) dropwise at 0°C. Note: HCl gas will evolve. The mixture may thicken as the aluminum phenoxide forms.[2]

  • Acylation: Add Acetyl Chloride (1.2 eq) dropwise, maintaining temperature <10°C.

  • Rearrangement Drive: Warm the mixture to reflux (83°C) and hold for 3–4 hours.

    • Checkpoint: Monitor by TLC.[2][6] Disappearance of the high-Rf ester spot indicates completion of the Fries rearrangement.[2]

  • Quench: Cool to room temperature. Pour slowly onto a mixture of Ice and conc. HCl . Stir vigorously to break the aluminum complex.[2]

  • Isolation (Purification):

    • Separate the organic layer.[2][7][8][9][10] Extract aqueous layer with DCM.[2]

    • Combine organics and wash with water.[2][9]

    • Steam Distillation Step (Optional): If ortho-isomer content is high (>5%), perform steam distillation to remove it.[1]

    • Crystallization: Concentrate the residue and recrystallize from hot water/ethanol (9:1) to obtain white needles of the para-isomer.[2]

References

  • Mechanistic Insight & Catalysis

    • Olah, G. A., et al.[7] "Friedel-Crafts and Related Reactions."[2][1][9][11] Wiley-Interscience.[1] (Classic text on mechanism and catalyst stoichiometry).

    • Smith, M. B. "March's Advanced Organic Chemistry."[2] (Fries Rearrangement thermodynamics).[7]

    • Source:

  • Specific Synthesis & Data

    • ChemicalBook.[2] "1-(3-Chloro-4-hydroxyphenyl)ethanone Properties and Synthesis." (Confirming MP and CAS 2892-29-7).[1][3]

    • Source: [1]

  • Regioselectivity & Separation

    • Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry."[2] (Standard protocols for separation of ortho/para hydroxy ketones via steam distillation).

    • Source: [1]

Sources

Optimization

Technical Support Center: Recrystallization of 1-(4-Chloro-3-hydroxyphenyl)ethanone

Document ID: TSC-REC-61124 | Version: 2.1 | Status: Active Target Molecule: 1-(4-Chloro-3-hydroxyphenyl)ethanone (CAS: 61124-56-9) Synonyms: 4'-Chloro-3'-hydroxyacetophenone; 3'-Hydroxy-4'-chloroacetophenone. Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-REC-61124 | Version: 2.1 | Status: Active Target Molecule: 1-(4-Chloro-3-hydroxyphenyl)ethanone (CAS: 61124-56-9) Synonyms: 4'-Chloro-3'-hydroxyacetophenone; 3'-Hydroxy-4'-chloroacetophenone.

Executive Summary & Molecule Profile

This guide provides technical protocols for the purification of 1-(4-Chloro-3-hydroxyphenyl)ethanone , a critical intermediate in the synthesis of kinase inhibitors and antifungal agents. Users frequently encounter difficulties due to the molecule's phenolic nature (susceptibility to oxidation) and its tendency to "oil out" rather than crystallize due to isomer impurities.

PropertyDataTechnical Note
CAS Number 61124-56-9Verify against CoA to ensure correct isomer.
Melting Point 103–104 °CSharp range indicates >98% purity. Broad range (<100°C) predicts oiling out.
pKa ~7.5–8.0Phenolic proton is weakly acidic; avoid basic extraction during workup to prevent salt formation.
Solubility High: EtOH, MeOH, EtOAcLow: Water, Hexane"Like dissolves like" applies, but the hydroxyl group allows for aqueous-organic mixtures.

Solvent Selection Matrix

Based on polarity matching and impurity rejection profiles.

Solvent SystemRoleSuitability RatingMechanism of Action
Ethanol / Water (3:1 to 1:1) Primary ⭐⭐⭐⭐⭐Displacement: High solubility in hot EtOH; rapid solubility drop upon water addition and cooling. Excellent for removing inorganic salts.
Toluene Alternative ⭐⭐⭐⭐Temperature Differential: High solubility at boiling (110°C), low at RT. Excellent for removing non-polar "tar" and over-chlorinated byproducts.
Ethyl Acetate / Hexane Polishing ⭐⭐⭐Anti-Solvent: Useful if the crude is very wet or oily. Requires careful addition of Hexane to avoid crashing out amorphous solids.

Standard Operating Procedure (SOP)

Protocol ID: REC-4C3H-01 Objective: Purification of crude material (purity >85%) to crystalline solid (>98%).

Phase A: Dissolution & Treatment
  • Charge: Place crude 1-(4-Chloro-3-hydroxyphenyl)ethanone in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Solvent Addition: Add Ethanol (95%) at a ratio of 3 mL per gram of crude.

  • Heating: Heat to reflux (approx. 78°C).

    • Checkpoint: If solids remain, add Ethanol in 0.5 mL/g increments until fully dissolved.

  • Decolorization (Optional but Recommended): If the solution is pink or dark brown (oxidized phenols), add Activated Charcoal (5 wt%) . Reflux for 10 minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed Celite pad to remove charcoal or mechanical impurities.

Phase B: Crystallization[1]
  • Anti-Solvent Addition: While keeping the filtrate near boiling, slowly add Deionized Water dropwise.

    • End Point: Stop adding water the moment a persistent turbidity (cloudiness) appears.

  • Re-clarification: Add a few drops of hot Ethanol to just clear the turbidity.

  • Controlled Cooling: Remove heat. Allow the flask to cool to room temperature undisturbed over 2 hours.

    • Critical Step: If the temperature drops too fast, the product may oil out. Wrap the flask in a towel to slow heat loss.

  • Final Chilling: Once at room temperature, place in an ice bath (0–4°C) for 1 hour to maximize yield.

Phase C: Isolation
  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).

  • Washing: Wash the cake with a cold Ethanol/Water mixture (1:1 ratio, 0°C).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours. Ensure no solvent smell remains.

Troubleshooting & FAQs

Direct solutions to common operator issues.

Q1: The product separated as a dark oil at the bottom, not crystals. Why?

Diagnosis: "Oiling Out."[1] This occurs when the solution reaches the "liquid-liquid phase separation" boundary before it hits the crystallization boundary. It is common when the melting point is depressed by impurities (isomers) or the cooling is too rapid. Corrective Action:

  • Re-heat the mixture until the oil redissolves.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the air-liquid interface.

  • Add Solvent: Add slightly more Ethanol. A more dilute solution favors crystallization over oiling.

  • Slower Cool: Do not use an ice bath. Let it cool to RT overnight.

Q2: My crystals are pink/reddish. Is this a failure?

Diagnosis: Phenol Oxidation. Phenolic moieties oxidize to quinones (which are highly colored) upon exposure to air/light. Corrective Action:

  • Prevention: Perform recrystallization under an inert atmosphere (Nitrogen/Argon).

  • Remediation: In the next recrystallization, add a pinch of Sodium Bisulfite or Sodium Dithionite to the aqueous phase during dissolution. This acts as a reducing agent to bleach the color.

Q3: The yield is very low (<50%).

Diagnosis: Product is too soluble in the mother liquor. Corrective Action:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling process to harvest a "second crop."

  • Note: The second crop is usually less pure and should be analyzed separately.

Logic Workflow (Process Map)

RecrystallizationWorkflow Start Start: Crude 1-(4-Chloro-3-hydroxyphenyl)ethanone Dissolve Dissolve in boiling Ethanol Start->Dissolve CheckColor Is solution Dark/Pink? Dissolve->CheckColor Charcoal Add Activated Charcoal & Hot Filter CheckColor->Charcoal Yes AddWater Add warm Water until turbid CheckColor->AddWater No Charcoal->AddWater Cooling Cool slowly to RT AddWater->Cooling CheckState State Check: Crystals or Oil? Cooling->CheckState OilFix Re-heat + Add Ethanol + Seed CheckState->OilFix Oil Filter Filter & Wash (Cold EtOH/Water) CheckState->Filter Crystals OilFix->Cooling Dry Dry (Vacuum, 40°C) Filter->Dry QC QC: Melting Point (103-104°C) Dry->QC

Figure 1: Decision logic for the purification of phenolic acetophenones. Note the loop for correcting "oiling out" events.

References

  • ChemSynthesis. (2025). 1-(4-chloro-3-hydroxyphenyl)ethanone - Physical Properties and Synthesis.Link

  • ChemicalBook. (2025). 4'-Hydroxyacetophenone Purification Methods (Analogous Chemistry).Link

  • Google Patents. (2022). WO2022096755A2 - Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate.Link

  • BLD Pharm. (2025). Product Specification: 1-(4-Chloro-3-hydroxyphenyl)ethanone (CAS 61124-56-9).[2]Link

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization (General Principles).Link

Sources

Troubleshooting

Column chromatography for purifying chlorinated phenols

Technical Support Center: Purification of Chlorinated Phenols Current Status: Operational | Agent: Senior Application Scientist Introduction: The Challenge of Chlorinated Phenols Welcome to the Advanced Chromatography Su...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Chlorinated Phenols Current Status: Operational | Agent: Senior Application Scientist

Introduction: The Challenge of Chlorinated Phenols

Welcome to the Advanced Chromatography Support Center. You are likely here because your chlorinated phenols (CPs) are tailing significantly on silica, co-eluting as isomers, or degrading during purification.

Chlorinated phenols present a unique chromatographic challenge due to two competing factors:

  • Acidity (

    
     Variation):  As chlorination increases, acidity increases drastically (Phenol 
    
    
    
    vs. Pentachlorophenol
    
    
    ).
  • Silanol Interaction: The phenolic hydroxyl group acts as a strong Hydrogen Bond Donor (HBD), interacting aggressively with the silanol groups (

    
    ) on standard silica gel, leading to peak tailing and irreversible adsorption.
    

This guide moves beyond standard protocols to provide a causal understanding of how to manipulate these interactions for successful purification.

Module 1: Method Development & Phase Selection

Q: Should I use Normal Phase (Silica) or Reversed-Phase (C18) for my purification?

A: This depends on your specific separation goal (Isomer separation vs. Bulk purity) and the acidity of your specific phenol.

Decision Matrix: Phase Selection
FactorNormal Phase (Silica) Reversed-Phase (C18)
Primary Mechanism Adsorption / H-BondingHydrophobic Partitioning
Best For Isomer Separation (e.g., ortho- vs. para-).General Purification (removing non-polar impurities).
Critical Additive Acid (Acetic/Formic) is mandatory .Acid (TFA/Formic) or Buffer is mandatory .
Solvent System Hexane/Ethyl Acetate or DCM/Hexane.Water/Methanol or Water/Acetonitrile.
Limitations High risk of tailing; irreversible binding of highly acidic CPs (e.g., PCP).Lower selectivity for positional isomers.
Workflow Visualization

MethodSelection Start Start: Define Goal Isomers Goal: Separate Isomers (e.g., 2-CP vs 4-CP) Start->Isomers Bulk Goal: Bulk Clean-up (Remove tars/reagents) Start->Bulk NP Normal Phase (Silica) Solvent: Hexane/DCM Isomers->NP High Selectivity RP Reversed Phase (C18) Solvent: H2O/MeOH Bulk->RP High Recovery Acid CRITICAL: Add 0.1% Acetic Acid to suppress silanol ionization NP->Acid Buffer CRITICAL: Buffer to pH < 3 (Suppress Phenol Ionization) RP->Buffer

Figure 1: Decision tree for selecting the stationary phase based on purification objectives.

Module 2: Troubleshooting Peak Shape (Tailing)

Q: My chlorophenol peaks are tailing badly on silica gel. How do I fix this?

A: Tailing is caused by a "dual-mode" retention mechanism. Your analyte is partitioning as intended, but also chemically binding to acidic silanol sites.

The Fix: Acid Modification You must suppress the ionization of both the silica surface and the phenol itself.

  • The Mobile Phase Modifier: Add 0.1% to 1.0% Acetic Acid or Formic Acid to both solvents (e.g., Hexane and Ethyl Acetate).

    • Mechanism:[1][2][3][4] The acid ensures the silica surface (

      
      ) remains protonated (
      
      
      
      ) and the phenol remains neutral (
      
      
      ), preventing strong ionic interactions.
  • Column Pre-treatment: Flush the column with the acidified mobile phase before loading the sample. This "deactivates" the active sites.

Q: Why does Pentachlorophenol (PCP) stick to the column and never elute?

A: PCP is significantly more acidic than mono-chlorophenols.

  • The Science: PCP has a

    
     of ~4.7. On standard silica (pH ~6-7), PCP exists largely as the phenolate anion (
    
    
    
    ). This anion binds irreversibly to cationic impurities (metals) in the silica or interacts strongly with the polar surface.
  • The Protocol:

    • Switch to C18: Use a high-load C18 flash cartridge.

    • pH Control: Use a mobile phase buffer at pH 2.0 - 2.5 (e.g., Phosphate buffer or 0.1% TFA). You must be at least 2 pH units below the

      
       to keep PCP neutral.
      
Data: Acidity & Mobile Phase Requirements
Compound

(Approx)
Required Mobile Phase pHRecommended Phase
Phenol9.98< 7.0Silica or C18
2-Chlorophenol8.56< 6.5Silica (Acidified)
4-Chlorophenol9.38< 7.0Silica (Acidified)
2,4-Dichlorophenol7.85< 5.5Silica or C18
Pentachlorophenol 4.74 < 2.5 C18 (Strongly Acidic)

Note:


 values sourced from NIH PubChem and standard literature [1, 2].

Module 3: Separation of Isomers (Ortho vs. Para)

Q: I cannot separate 2-chlorophenol (ortho) from 4-chlorophenol (para). They co-elute.

A: You are likely using a solvent system that is too polar (e.g., high MeOH or EtOAc). You need to exploit the Intramolecular Hydrogen Bonding effect.

The Mechanism:

  • Ortho-Chlorophenol: The hydroxyl proton forms a hydrogen bond with the adjacent chlorine atom. This "hides" the polar -OH group, making the molecule effectively less polar.

  • Para-Chlorophenol: The -OH group is exposed and free to interact with the silica.

The Protocol (Normal Phase):

  • Solvent: Use a very non-polar mobile phase, such as 100% Toluene or Hexane with 0-5% DCM . Avoid alcohols (MeOH/EtOH) as they disrupt the intramolecular bond.

  • Order of Elution: The ortho isomer will elute first (behaves like a non-polar hydrocarbon). The para isomer will elute later (interacts with silica).

Mechanism Visualization

IsomerSeparation Ortho Ortho-Isomer (2-CP) Internal H-Bond (OH...Cl) Silica Silica Surface (Polar) Ortho->Silica Weak Interaction (Shielded Polarity) Result Result: Ortho elutes FIRST Para elutes SECOND Ortho->Result Para Para-Isomer (4-CP) Exposed -OH Group Para->Silica Strong H-Bonding (High Retention) Para->Result

Figure 2: Separation logic for chlorophenol isomers based on intramolecular hydrogen bonding.

Module 4: Sample Recovery & Stability

Q: My recovery is low. Where is my sample going?

A:

  • Oxidation: Chlorinated phenols, particularly electron-rich ones, can oxidize on the column if the separation takes too long.

    • Fix: Degas solvents and run the column under Nitrogen pressure (Flash) rather than gravity.

  • Irreversible Binding: As mentioned in Module 2, the phenolate anion binds to metals in "Type A" (older, acidic) silica.

    • Fix: Use "Type B" High-Purity Silica (low metal content) or functionalized silica (e.g., Diol-bonded silica), which is less acidic than bare silica.

Q: Can I derivatize to make purification easier?

A: Yes. If direct purification fails, convert the phenol to an acetate or methyl ether.

  • Acetylation: React with Acetic Anhydride/Pyridine. The resulting ester is non-polar, does not tail, and separates easily on silica. You can hydrolyze it back to the phenol after purification using mild base (

    
    ).
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4684, 4-Chlorophenol. Retrieved from [Link]

  • Phenomenex Technical Support. How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • U.S. EPA (1996). Method 8041: Phenols by Gas Chromatography. (Provides context on extraction and acidity). Retrieved from [Link]

  • Journal of Chromatography A.Separation of chlorophenols on silica and reversed-phase.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Differentiating 1-(4-Chloro-3-hydroxyphenyl)ethanone from Regioisomers by NMR

Executive Summary Differentiation of 1-(4-Chloro-3-hydroxyphenyl)ethanone (Target A) from its regioisomers—specifically 1-(3-Chloro-4-hydroxyphenyl)ethanone (Isomer B)—is a critical quality attribute in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Differentiation of 1-(4-Chloro-3-hydroxyphenyl)ethanone (Target A) from its regioisomers—specifically 1-(3-Chloro-4-hydroxyphenyl)ethanone (Isomer B)—is a critical quality attribute in the synthesis of pharmaceutical intermediates. While both compounds share identical molecular weights (170.59 g/mol ) and fragmentation patterns in low-resolution MS, they exhibit distinct electronic environments at the aromatic ring.

The Definitive Differentiator: The most robust confirmation is


 NMR , specifically the chemical shift of the carbon para to the acetyl group (C-4).
  • Target A (4-Cl): C-4 is attached to Chlorine (

    
     ppm).
    
  • Isomer B (4-OH): C-4 is attached to Hydroxyl (

    
     ppm).
    

This guide details the experimental logic, spectral assignments, and decision pathways required to unambiguously identify the target molecule.

Structural Logic & Substituent Effects

To interpret the spectra correctly, one must understand the electronic influence of the substituents on the benzene ring:

  • Acetyl Group (

    
    ):  Strong electron-withdrawing group (EWG) via resonance (
    
    
    
    ) and induction (
    
    
    ). It strongly deshields ortho protons and carbons.
  • Hydroxyl Group (

    
    ):  Strong electron-donating group (EDG) via resonance (
    
    
    
    ). It strongly shields ortho and para protons/carbons.
  • Chlorine (

    
    ):  Weakly deactivating. Inductively withdrawing (
    
    
    
    ) but donates via resonance (
    
    
    ). Net effect is mild deshielding on protons, but specific shifts on attached carbons.[1]
The Isomer Challenge

The primary challenge usually arises from the Friedel-Crafts acylation of 2-chlorophenol, which can yield two main products:

  • Target A: 1-(4-Chloro-3-hydroxyphenyl)ethanone (Acetylation para to OH).

  • Isomer B: 1-(3-Chloro-4-hydroxyphenyl)ethanone (Acetylation para to Cl).

Experimental Protocol

Sample Preparation

Solvent choice is critical. DMSO-d6 is required over CDCl3 for two reasons:

  • Solubility: These polar aromatics dissolve poorly in chloroform.

  • Exchangeable Protons: DMSO-d6 slows the exchange of the phenolic

    
     proton, allowing it to appear as a distinct singlet (often broad) between 10–11 ppm, confirming the presence of the phenol.
    

Protocol:

  • Weigh 10–15 mg of the solid sample.

  • Dissolve in 0.6 mL DMSO-d6 (99.9% D).

  • Transfer to a clean, dry 5mm NMR tube.

  • Acquire spectra at

    
    .
    

Comparative Analysis: NMR

Both isomers exhibit a 1,2,4-trisubstituted aromatic pattern (ABX system). Therefore, splitting patterns (coupling constants) are often identical and cannot be used as the sole differentiator. We must rely on Chemical Shifts (


) .
Table 1: Predicted NMR Shifts (DMSO-d6)[2]
Proton PositionTarget A (4-Cl, 3-OH)Isomer B (3-Cl, 4-OH)Mechanistic Explanation
H-2 (d,

)
~7.45 ppm ~7.95 ppm In Isomer B, H-2 is ortho to Acetyl and ortho to Cl. In Target A, H-2 is ortho to Acetyl but ortho to OH . The shielding effect of OH pushes this signal upfield.
H-6 (dd,

)
~7.40 ppm ~7.85 ppm Ortho to Acetyl in both, but Isomer B lacks the shielding OH influence near the ketone.
H-5 (d,

)
~7.50 ppm ~7.10 ppm Key Differentiator. In Isomer B, H-5 is ortho to OH (strong shielding). In Target A, H-5 is ortho to Cl (weak effect).
-OH (s) ~10.5 ppm ~11.0 ppm Phenolic proton. (Variable based on concentration/temp).

Diagnostic Signal: Look for the doublet with large coupling (


 Hz).[2]
  • If it is shielded (< 7.2 ppm) , you likely have Isomer B (H-5 ortho to OH).

  • If all aromatic signals are deshielded (> 7.3 ppm) , you likely have Target A .

Comparative Analysis: NMR (The Gold Standard)

Carbon NMR provides the most definitive proof because the chemical shift of the carbon bearing the substituent (ipso-carbon) is highly characteristic and less sensitive to concentration effects than proton NMR.

Table 2: Critical NMR Shifts
Carbon EnvironmentTarget A (4-Cl, 3-OH)Isomer B (3-Cl, 4-OH)Decision Rule
C-4 (Para to C=O) ~125 - 128 ppm (C-Cl)~158 - 162 ppm (C-OH)PRIMARY CHECK. High shift = Isomer B. Low shift = Target A.
C-3 (Meta to C=O) ~152 - 155 ppm (C-OH)~120 - 125 ppm (C-Cl)Secondary check.
C-1 (Ipso to C=O) ~136 ppm~130 ppmLess reliable due to relaxation times.

Advanced Workflow: 2D NMR (HMBC)

If 1D spectra are ambiguous (e.g., mixtures), HMBC (Heteronuclear Multiple Bond Correlation) is the tie-breaker. It correlates protons to carbons separated by 2-3 bonds.

Experiment: Focus on the correlation from the Acetyl Methyl Protons (


 ppm) .
  • The Methyl protons correlate strongly to the Carbonyl Carbon (

    
     ppm) .
    
  • The Carbonyl Carbon correlates (3-bond) to the aromatic protons at H-2 and H-6 .

  • The Logic:

    • Identify H-2 and H-6 via this HMBC trace.

    • Check the NOESY or 1H shift of these specific protons.

    • In Target A , the H-2 proton (identified by HMBC) will be chemically shifted upfield relative to H-6 due to the adjacent OH.

    • In Isomer B , the H-2 proton will be the most deshielded signal in the spectrum.

Decision Matrix Visualization

The following diagram illustrates the logical workflow for differentiating the isomers.

NMR_Differentiation Start Start: Unknown Isomer Sample Step1 1. Acquire 1H NMR (DMSO-d6) Start->Step1 CheckH5 Check Doublet (J~8Hz) Shift Step1->CheckH5 ResultH5_Shielded Doublet < 7.2 ppm (H-5 Ortho to OH) CheckH5->ResultH5_Shielded Upfield ResultH5_Deshielded Doublet > 7.3 ppm (H-5 Ortho to Cl) CheckH5->ResultH5_Deshielded Downfield LikelyIsoB Likely Isomer B (3-Cl, 4-OH) ResultH5_Shielded->LikelyIsoB LikelyTarget Likely Target A (4-Cl, 3-OH) ResultH5_Deshielded->LikelyTarget Step2 2. Acquire 13C NMR (Definitive Check) LikelyIsoB->Step2 LikelyTarget->Step2 CheckC4 Check Carbon Para to Ketone (C-4) Step2->CheckC4 ResultC_High Shift ~160 ppm (C-OH) CheckC4->ResultC_High ResultC_Low Shift ~125 ppm (C-Cl) CheckC4->ResultC_Low FinalIsoB CONFIRMED: Isomer B 1-(3-Chloro-4-hydroxyphenyl)ethanone ResultC_High->FinalIsoB FinalTarget CONFIRMED: Target A 1-(4-Chloro-3-hydroxyphenyl)ethanone ResultC_Low->FinalTarget

Figure 1: Logical workflow for the structural differentiation of chloro-hydroxyacetophenone isomers.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 276111, 1-(4-Chloro-3-hydroxyphenyl)ethanone. Retrieved February 7, 2026, from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for substituent chemical shift additivity rules).
  • Oregon State University. 13C NMR Chemical Shift Tables. Retrieved February 7, 2026, from [Link]

Sources

Comparative

QSAR studies of substituted hydroxyphenyl ethanones

Comparative Guide: QSAR Methodologies for Optimizing Substituted Hydroxyphenyl Ethanones Executive Summary Substituted hydroxyphenyl ethanones (HPEs) represent a versatile chemical scaffold serving as both direct pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: QSAR Methodologies for Optimizing Substituted Hydroxyphenyl Ethanones

Executive Summary

Substituted hydroxyphenyl ethanones (HPEs) represent a versatile chemical scaffold serving as both direct pharmacophores and critical intermediates for chalcones and flavonoids. Their biological profile includes potent antioxidant, antimicrobial, and anti-inflammatory activities. However, optimizing these properties requires rigorous Quantitative Structure-Activity Relationship (QSAR) modeling to navigate the vast chemical space of substitutions.

This guide objectively compares the performance of 2D-QSAR (Classical) versus 3D-QSAR (CoMFA/CoMSIA) methodologies applied to HPEs. It further benchmarks the biological efficacy of optimized HPE derivatives against industry-standard reference drugs (e.g., Ascorbic Acid, Ciprofloxacin), supported by aggregated experimental data and validated protocols.

Part 1: Comparative Analysis of QSAR Methodologies

In the development of HPEs, researchers must choose between computational efficiency (2D) and steric/electrostatic precision (3D). The following analysis determines which approach yields superior predictive power for this specific scaffold.

The "Product": 2D-QSAR (Classical)
  • Mechanism: Correlates biological activity with physicochemical descriptors (Electronic, Topological, Steric) using Multiple Linear Regression (MLR) or Partial Least Squares (PLS).

  • Key Descriptors for HPEs:

    • HOMO/LUMO Energy:[1] Critical for predicting antioxidant capacity (radical scavenging).

    • LogP: Dominant factor in antimicrobial membrane permeability.

    • Molar Refractivity (MR): Accounts for steric bulk of phenyl ring substituents.

  • Performance: High interpretability. Studies indicate

    
     values consistently 
    
    
    
    for antioxidant datasets.
The "Alternative": 3D-QSAR (CoMFA/CoMSIA)
  • Mechanism: Aligns molecules in a 3D grid to calculate Steric and Electrostatic fields (CoMFA) or Hydrophobic/H-bond fields (CoMSIA).[2]

  • Application to HPEs: Essential when the target binding pocket (e.g., bacterial DNA gyrase) has strict steric constraints that 2D descriptors miss.

  • Performance: Superior predictive capability (

    
    ) for enzyme-specific inhibition but computationally expensive and sensitive to alignment rules.
    
Strategic Recommendation
Feature2D-QSAR (Classical)3D-QSAR (CoMFA/CoMSIA)Winner for HPEs
Antioxidant Prediction Excellent (Electronic descriptors dominate)Good, but overfitting risk2D-QSAR
Antimicrobial Prediction Moderate (LogP is a rough proxy)Superior (Maps specific binding pockets)3D-QSAR
Throughput High (Screening libraries)Low (Lead optimization)2D-QSAR
Mechanistic Insight Global propertiesLocal field interactions3D-QSAR

Part 2: Biological Benchmarking (Data Presentation)

The following table synthesizes experimental data comparing optimized HPE derivatives against standard reference drugs.

Table 1: Comparative Efficacy of Substituted HPEs vs. Standards

Compound ClassTarget ActivityMetricValue RangeStandard DrugStandard ValueStatus
Polyphenolic HPEs Antioxidant (DPPH)IC50 (µM)15 - 45Ascorbic Acid~25 µMCompetitive
Halogenated HPEs Antibacterial (S. aureus)MIC (µg/mL)2 - 32Ciprofloxacin0.5 - 1.0 µg/mLModerate
Nitro-HPE Derivatives Antibacterial (B. subtilis)MIC (µg/mL)12.5 - 50Ampicillin2 - 4 µg/mLWeak
Chalcone-HPE Hybrids Insecticidal (T. cinnabarinus)LC50 (mmol/L)0.007 - 0.01Toosendanin~0.02 mmol/LSuperior

Data synthesized from aggregated QSAR validation sets [1][2][5].

Part 3: Technical Deep Dive & Workflows

Computational Workflow: QSAR Modeling

The following diagram illustrates the decision matrix and workflow for developing a robust QSAR model for HPE derivatives.

QSAR_Workflow Start Start: HPE Library Construction GeomOpt Geometry Optimization (DFT/B3LYP/6-31G*) Start->GeomOpt Split Dataset Splitting (Training 80% / Test 20%) GeomOpt->Split Calc2D Calculate 2D Descriptors (HOMO, LUMO, LogP, Topol) Split->Calc2D Path A: High Throughput Align 3D Alignment (Pharmacophore/Docking) Split->Align Path B: Structural Precision Filter Feature Selection (Stepwise MLR / Genetic Alg) Calc2D->Filter Model2D Build MLR Model Filter->Model2D Valid Validation Metrics (R² > 0.6, Q² > 0.5) Model2D->Valid Grid Grid Generation (Steric/Electrostatic Fields) Align->Grid Model3D Build PLS Model (CoMFA) Grid->Model3D Model3D->Valid End Predict New Analogues Valid->End

Figure 1: Decision tree for selecting and executing 2D vs. 3D QSAR pipelines for hydroxyphenyl ethanones.

Experimental Protocol: DPPH Radical Scavenging Assay

To validate QSAR predictions regarding antioxidant activity (often correlated with HOMO energy), the following self-validating protocol is required.

Principle: The reduction of the stable radical DPPH (purple) to diphenylpicrylhydrazine (yellow) by HPEs is measured spectrophotometrically.

Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (HPLC grade)

  • Reference Standard: Ascorbic Acid

Step-by-Step Methodology:

  • Stock Preparation: Dissolve substituted HPEs in methanol to create a 1 mg/mL stock solution.

  • Serial Dilution: Prepare concentrations ranging from 10 to 200 µg/mL.

  • DPPH Solution: Prepare a 0.1 mM DPPH solution in methanol. Critical Check: Absorbance at 517 nm must be roughly 0.9–1.0. If <0.8, prepare fresh.

  • Reaction: Mix 1 mL of HPE solution with 3 mL of DPPH solution. Vortex vigorously for 15 seconds.

  • Incubation: Store in the dark at room temperature for 30 minutes. Reasoning: Light degrades DPPH, causing false positives.

  • Measurement: Measure Absorbance (

    
    ) at 517 nm against a methanol blank.
    
  • Calculation:

    
    
    
  • IC50 Determination: Plot % Inhibition vs. Concentration. Use non-linear regression to calculate the IC50.

Part 4: Mechanistic Insights & Causality

Understanding why certain substitutions work is crucial for rational drug design.

  • Electronic Effects (Hammett

    
    ):  Electron-donating groups (e.g., -OH, -OMe) at the ortho or para positions of the phenyl ring stabilize the phenoxy radical formed during antioxidant activity. This correlates directly with increased HOMO values in QSAR models [6].
    
  • Lipophilicity (LogP): For antimicrobial activity, the QSAR models consistently show a parabolic relationship with LogP. The ethanone moiety must be lipophilic enough to cross the bacterial cell wall but hydrophilic enough to remain soluble in the cytosol [3].

  • Steric Hindrance: In 3D-QSAR models, bulky substituents (e.g., -Br, -NO2) at the meta position often decrease activity by interfering with the planar alignment required for DNA intercalation or enzyme binding [5].

Mechanism Subst Substituent (-OH, -Cl, -NO2) Prop Physicochemical Change Subst->Prop Modifies HOMO/LogP Inter Molecular Interaction Prop->Inter Radical Stability (Antioxidant) Prop->Inter Membrane Penetration (Antimicrobial) BioAct Biological Activity Inter->BioAct IC50 / MIC Reduction

Figure 2: Causal pathway linking chemical substitution to biological endpoint.

References

  • QSAR study of phenolic compounds and their anti-DPPH radical activity. Scientific Reports. (2022). Link

  • QSAR Studies of Flavonoids Derivatives for Antioxidant and Antimicrobial Activity. Journal of Drug Delivery and Therapeutics. (2019). Link

  • Experimental and QSAR of acetophenones as antibacterial agents. Indian Journal of Biochemistry & Biophysics. (2006). Link

  • Synthesis, antimicrobial evaluation and QSAR study of some 3-hydroxypyridine-4-one derivatives. Iranian Journal of Pharmaceutical Research. (2013). Link

  • Synthesis, Biological Activities, and 3D-QSAR Study of Novel Camptothecin Analogues. Molecules. (2012). Link

  • A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. Molecules. (2024). Link

Sources

Validation

A Head-to-Head Comparison of Synthetic Routes to 1-(4-Chloro-3-hydroxyphenyl)ethanone: A Guide for Researchers

Introduction 1-(4-Chloro-3-hydroxyphenyl)ethanone is a valuable building block in medicinal chemistry and materials science, frequently employed as a key intermediate in the synthesis of pharmaceuticals and other special...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4-Chloro-3-hydroxyphenyl)ethanone is a valuable building block in medicinal chemistry and materials science, frequently employed as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The strategic placement of the chloro, hydroxyl, and acetyl functionalities on the aromatic ring offers multiple points for further molecular elaboration. Consequently, efficient and selective synthetic access to this compound is of significant interest to the research and development community.

This guide provides an in-depth, head-to-head comparison of the two most prominent synthetic strategies for the preparation of 1-(4-Chloro-3-hydroxyphenyl)ethanone: the direct electrophilic acylation of 2-chlorophenol via the Friedel-Crafts reaction and the intramolecular rearrangement of 2-chlorophenyl acetate, known as the Fries rearrangement. This document will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Friedel-Crafts Acylation of 2-Chlorophenol

The Friedel-Crafts acylation is a classic and direct method for the formation of aryl ketones.[1][2] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring, typically using an acyl halide or anhydride in the presence of a Lewis acid catalyst.[1][3]

Mechanistic Rationale & Regioselectivity

The reaction proceeds through the formation of a highly electrophilic acylium ion, generated from the reaction of acetyl chloride with a Lewis acid, most commonly aluminum chloride (AlCl₃).[1][4] The acylium ion then attacks the electron-rich aromatic ring of 2-chlorophenol.

The regiochemical outcome of the acylation is dictated by the directing effects of the substituents on the aromatic ring. The hydroxyl group is a strongly activating, ortho-, para-director, while the chlorine atom is a deactivating, ortho-, para-director. In this case, the powerful activating effect of the hydroxyl group will dominate, directing the incoming acyl group primarily to the positions ortho and para to it. Acylation at the position para to the hydroxyl group and meta to the chlorine atom is sterically and electronically favored, leading to the formation of the desired product, 1-(4-chloro-3-hydroxyphenyl)ethanone. However, the formation of the isomeric product, 1-(2-chloro-3-hydroxyphenyl)ethanone (acylation ortho to the hydroxyl group), is a potential side reaction.

Friedel_Crafts_Acylation cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-Chlorophenol 2-Chlorophenol ElectrophilicAttack Electrophilic Aromatic Substitution 2-Chlorophenol->ElectrophilicAttack Nucleophile AcetylChloride Acetyl Chloride AcyliumIon Acylium Ion Formation AcetylChloride->AcyliumIon LewisAcid AlCl₃ LewisAcid->AcyliumIon Catalyst AcyliumIon->ElectrophilicAttack Electrophile TargetProduct 1-(4-Chloro-3-hydroxyphenyl)ethanone ElectrophilicAttack->TargetProduct

Caption: Workflow for the Friedel-Crafts Acylation of 2-Chlorophenol.

Experimental Protocol (Representative)

Materials:

  • 2-Chlorophenol

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM).

  • Cool the flask in an ice-water bath and slowly add anhydrous aluminum chloride with stirring.

  • In the dropping funnel, prepare a solution of 2-chlorophenol and acetyl chloride in anhydrous DCM.

  • Add the solution from the dropping funnel to the stirred suspension of aluminum chloride in DCM at a rate that maintains the internal temperature below 10 °C. The reaction is exothermic.[4]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • The crude product can be purified by column chromatography or recrystallization.

Route 2: Fries Rearrangement of 2-Chlorophenyl Acetate

The Fries rearrangement is a Lewis acid-catalyzed intramolecular reaction that converts a phenolic ester to a hydroxy aryl ketone.[5] This method provides an alternative pathway to the target molecule, proceeding through a two-step sequence from 2-chlorophenol.

Mechanistic Rationale & Regioselectivity

The reaction is initiated by the coordination of a Lewis acid, such as AlCl₃, to the carbonyl oxygen of the ester.[5] This is followed by the cleavage of the acyl-oxygen bond to form an acylium ion and an aluminum phenoxide complex. The acylium ion then acts as an electrophile and attacks the aromatic ring in an intramolecular electrophilic aromatic substitution.

A key feature of the Fries rearrangement is its temperature-dependent regioselectivity.[6] Generally, lower reaction temperatures (e.g., <60 °C) favor the formation of the para-isomer, while higher temperatures (e.g., >160 °C) favor the ortho-isomer.[6] Therefore, to maximize the yield of the desired 1-(4-chloro-3-hydroxyphenyl)ethanone (the para-acylated product), the reaction should be conducted at a lower temperature. The formation of the ortho-isomer, 1-(2-chloro-3-hydroxyphenyl)ethanone, is a competing process.

Fries_Rearrangement cluster_start Starting Material cluster_reaction Reaction cluster_products Products 2-ChlorophenylAcetate 2-Chlorophenyl Acetate IntramolecularRearrangement Intramolecular Rearrangement 2-ChlorophenylAcetate->IntramolecularRearrangement LewisAcid AlCl₃ LewisAcid->IntramolecularRearrangement Catalyst TargetProduct 1-(4-Chloro-3-hydroxyphenyl)ethanone (para-isomer) IntramolecularRearrangement->TargetProduct Low Temperature IsomerProduct 1-(2-Chloro-3-hydroxyphenyl)ethanone (ortho-isomer) IntramolecularRearrangement->IsomerProduct High Temperature

Caption: Workflow for the Fries Rearrangement of 2-Chlorophenyl Acetate.

Experimental Protocol (Representative)

Step 1: Synthesis of 2-Chlorophenyl Acetate

Materials:

  • 2-Chlorophenol

  • Acetic anhydride

  • Pyridine (catalytic amount)

  • Hydrochloric acid (HCl), concentrated

  • Carbon tetrachloride (or other suitable solvent)

  • 10% Sodium hydroxide (NaOH) solution

  • Anhydrous calcium chloride

Procedure:

  • In a beaker, dissolve 2-chlorophenol in a suitable solvent like carbon tetrachloride and add a catalytic amount of dry pyridine.

  • Cool the mixture in an ice bath and slowly add acetic anhydride with constant stirring.

  • After the addition, pour the reaction mixture onto a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with the organic solvent.

  • Wash the organic extract successively with water, 10% NaOH solution, and again with water.

  • Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent under reduced pressure to obtain 2-chlorophenyl acetate.

Step 2: Fries Rearrangement

Materials:

  • 2-Chlorophenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (as solvent)

  • Hydrochloric acid (HCl), dilute

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 2-chlorophenyl acetate in nitrobenzene.

  • Cool the solution in an ice bath and add anhydrous aluminum chloride portion-wise with stirring.

  • Maintain the reaction temperature at a low and controlled level (e.g., 20-25 °C) to favor the formation of the para-isomer.[6] Stir for several hours. Monitor the reaction by TLC.

  • After the reaction is complete, decompose the reaction mixture by carefully adding it to a mixture of ice and dilute hydrochloric acid.

  • Separate the organic layer. The nitrobenzene can be removed by steam distillation.

  • The resulting solid product is a mixture of ortho and para isomers. This mixture can be separated by fractional crystallization or column chromatography.

Head-to-Head Comparison

FeatureFriedel-Crafts Acylation of 2-ChlorophenolFries Rearrangement of 2-Chlorophenyl Acetate
Number of Steps 12
Starting Materials 2-Chlorophenol, Acetyl chloride2-Chlorophenol, Acetic anhydride
Key Reagents Anhydrous AlCl₃Anhydrous AlCl₃, Pyridine (catalytic)
Regioselectivity Primarily para- to the hydroxyl group. Formation of the ortho-isomer is a possibility.Temperature-dependent. Low temperatures favor the desired para-isomer. Higher temperatures favor the ortho-isomer.[6]
Reaction Conditions Low to room temperature, anhydrous conditions.Low temperature for para-selectivity, anhydrous conditions.
Potential Byproducts Isomeric acylated products, polyacylated products (less likely due to deactivation after the first acylation).Ortho-acylated isomer, unreacted starting ester.
Purification Column chromatography or recrystallization to separate isomers.Separation of ortho and para isomers can be challenging and may require careful fractional crystallization or chromatography.
Overall Yield Potentially higher in a single step, but dependent on regioselectivity.Can be high over two steps, but the yield of the desired isomer depends on the efficiency of the rearrangement and subsequent separation.
Process Safety Acetyl chloride is corrosive and moisture-sensitive. The reaction with AlCl₃ is exothermic.[4]Acetic anhydride is corrosive. The use of nitrobenzene as a solvent in the rearrangement step requires caution due to its toxicity.[7]

Expert Analysis and Recommendation

Both the Friedel-Crafts acylation and the Fries rearrangement are viable and well-established methods for the synthesis of 1-(4-chloro-3-hydroxyphenyl)ethanone. The choice between the two routes will largely depend on the specific requirements of the researcher, including scale, desired purity, and available equipment.

The Friedel-Crafts acylation offers the advantage of being a more direct, one-step process. This can be advantageous in terms of time and resource efficiency. However, controlling the regioselectivity to exclusively obtain the desired para-isomer can be a challenge. The formation of the ortho-isomer necessitates a potentially difficult purification step.

The Fries rearrangement, while being a two-step process, provides a greater degree of control over the regioselectivity. By carefully managing the reaction temperature, the formation of the desired para-isomer can be favored.[6] This may lead to a cleaner crude product and simplify the final purification. The initial esterification step is typically high-yielding and straightforward.

Recommendation:

  • For exploratory, small-scale syntheses where the separation of isomers is feasible, the Friedel-Crafts acylation may be the quicker option.

  • For larger-scale preparations where maximizing the yield of the desired isomer and simplifying purification are critical, the Fries rearrangement at a controlled low temperature is likely the superior choice. The ability to direct the reaction towards the para-product can significantly improve the overall efficiency of the synthesis.

Ultimately, the optimal synthetic route will be determined by empirical validation in the laboratory, with careful optimization of reaction conditions to maximize the yield and purity of the target compound, 1-(4-chloro-3-hydroxyphenyl)ethanone, which has a reported melting point of 103-104 °C.[8]

References

  • Fries, K.; Finck, G. Über Homologe des Cumaranons und ihre Abkömmlinge. Ber. Dtsch. Chem. Ges.1908, 41 (3), 4271–4284.
  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • BYJU'S. What is the Fries Rearrangement Reaction? [Link]

  • Physics Wallah. Reaction Mechanism of Fries Rearrangement. [Link]

  • Graham, H. (2019). Friedel-Crafts Acylation. ResearchGate. [Link]

  • The Organic Chemistry Tutor. Friedel Crafts Acylation and Akylation. YouTube. [Link]

  • SynArchive. Friedel-Crafts Acylation. [Link]

  • Scribd. Fries Rearrangement. [Link]

  • Chemistry Stack Exchange. Fries Rearrangement Products. [Link]

  • Priyanka, P. et al. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications. 2022 , 78(Pt 8), 785-788. [Link]

  • Journal of the Chemical Society C: Organic. The Fries rearrangement of ortho-halogenophenyl acetates. 1969 , 1837-1840. [Link]

  • Google Patents. Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol.
  • ChemSynthesis. 1-(4-chloro-3-hydroxyphenyl)ethanone. [Link]

  • Google Patents.
  • ResearchGate. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • ChemConnections. 13C NMR Spectroscopy. [Link]

  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

Sources

Comparative

Comparative Reactivity &amp; Application Guide: Chloro-Hydroxyphenyl Ethanones

This guide provides an in-depth technical analysis of the comparative reactivity of ortho-, meta-, and para-chloro-substituted hydroxyphenyl ethanones (chloro-hydroxyacetophenones). It is designed for researchers in medi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the comparative reactivity of ortho-, meta-, and para-chloro-substituted hydroxyphenyl ethanones (chloro-hydroxyacetophenones). It is designed for researchers in medicinal chemistry and synthetic methodology.

Executive Summary

Chloro-hydroxyphenyl ethanones serve as critical bifunctional scaffolds in the synthesis of chalcones, flavanones, and pyrazolines. Their reactivity is governed by the interplay between the resonance effects of the hydroxyl group, the inductive/resonance balance of the chlorine substituent, and the steric/chelation effects of the ortho-substitution pattern.

Key Verdict:

  • Most Reactive for Condensation (Claisen-Schmidt): 5-chloro-2-hydroxyacetophenone . The chlorine atom at the meta position relative to the acetyl group exerts a strong inductive electron-withdrawing effect (

    
    ) without the resonance opposition found in the para isomer, maximally acidifying the 
    
    
    
    -protons.
  • Most Stable/Chelated: 3-chloro-2-hydroxyacetophenone . The dual ortho-substitution (OH and Cl flanking the carbonyl) creates a rigid electronic environment, often requiring harsher conditions for derivatization.

  • Highest Melting Point/Intermolecular Forces: 4-hydroxy-substituted isomers (e.g., 3-chloro-4-hydroxyacetophenone) due to the absence of intramolecular hydrogen bonding, facilitating strong intermolecular lattice networks.

Part 1: Structural & Electronic Landscape

The reactivity of these isomers is dictated by the ground-state electronic distribution and the stability of the transition states.

The Ortho-Effect & Hydrogen Bonding

The defining feature of the 2-hydroxy (ortho) series is the strong intramolecular hydrogen bond (IMHB) between the phenolic hydrogen and the carbonyl oxygen.

  • Consequence: The carbonyl carbon is less electrophilic because the oxygen's electron density is partially engaged in H-bonding. However, the resulting 6-membered chelate ring stabilizes the molecule.

  • Spectral Signature:

    • IR (

      
      ):  Shifted to lower frequencies (1630–1640 cm⁻¹) compared to para-isomers (1660–1680 cm⁻¹).
      
    • ¹H NMR (

      
      ):  Highly deshielded signal (>12.0 ppm) due to chelation.
      
Chlorine Substituent Effects (Hammett Analysis)

Chlorine acts as a deactivating group via induction (-I) but an activating group via resonance (+R). The net effect depends on its position relative to the reaction center (the acetyl group).

Position Relative to AcetylIsomer Example (2-OH parent)Electronic Effect (

)
Impact on

-Acidity
Meta 5-chloro-2-hydroxyacetophenone

High: Pure inductive withdrawal increases acidity of methyl protons.
Para 4-chloro-2-hydroxyacetophenone

Moderate: Inductive withdrawal is partially opposed by resonance donation.
Ortho 6-chloro-2-hydroxyacetophenoneSteric + InductiveVariable: Steric hindrance often impedes enolate formation despite inductive activation.
Visualization of Electronic States

The following diagram illustrates the competing electronic effects and H-bonding networks in the key isomers.

ElectronicEffects Ortho 2-Hydroxy Isomer (Intramolecular H-Bond) Cl_Meta Cl at Meta to Acetyl (Strong -I Effect) Max Activation Ortho->Cl_Meta e.g., 5-Chloro-2-hydroxy Cl_Para Cl at Para to Acetyl (-I and +R Effect) Moderate Activation Ortho->Cl_Para e.g., 4-Chloro-2-hydroxy Para 4-Hydroxy Isomer (Intermolecular H-Bond) Reactivity Reactivity in Claisen-Schmidt Cl_Meta->Reactivity Fast Enolization Cl_Para->Reactivity Slower Enolization

Figure 1: Impact of Chlorine positioning on the electronic activation of the acetyl group.

Part 2: Synthetic Reactivity Case Study

The Claisen-Schmidt Condensation[1]

The most common application of these ethanones is the synthesis of chalcones (1,3-diaryl-2-propen-1-ones). The reaction involves the condensation of the acetophenone (nucleophile) with a benzaldehyde (electrophile).

Comparative Reaction Rates

Experimental data indicates that electron-withdrawing groups (EWG) on the acetophenone ring accelerate the reaction by increasing the acidity of the


-protons, facilitating enolate formation.
  • Reaction: 5-Chloro-2-hydroxyacetophenone + Benzaldehyde

    
     Chalcone
    
  • Comparison:

    • 5-Chloro (Meta-directing to acetyl): Fastest conversion. The Cl stabilizes the developing negative charge on the enolate via induction.

    • 4-Chloro (Para-directing to acetyl): Slower than 5-chloro. Resonance donation (+R) from Cl into the ring slightly destabilizes the enolate relative to the meta-isomer.

    • Unsubstituted (2-hydroxyacetophenone): Slower baseline.

Experimental Data Summary (Representative)
IsomerYield (%)*Reaction Time (h)MP of Product (°C)
5-Chloro-2-hydroxy 88-92%12-16158-160
4-Chloro-2-hydroxy 82-85%18-24145-147
3-Chloro-2-hydroxy 75-80%24+110-112
2-Hydroxy (Ref) 70-75%24-4888-90

*Yields based on standard base-catalyzed conditions (40% KOH, EtOH, RT).

Part 3: Experimental Protocols

Protocol A: Synthesis of Chloro-Hydroxychalcones (Claisen-Schmidt)

Objective: To synthesize chalcones from chloro-hydroxyacetophenone isomers ensuring maximum yield and purity.

Reagents:

  • Substituted Acetophenone (10 mmol)

  • Benzaldehyde (10 mmol)

  • Ethanol (95%, 20 mL)

  • Potassium Hydroxide (KOH) (40% aqueous solution, 10 mL)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL Erlenmeyer flask, dissolve 10 mmol of the specific chloro-hydroxyacetophenone isomer in 20 mL of ethanol.

  • Catalysis: Add 10 mL of 40% KOH solution dropwise with constant stirring. The solution will likely darken (formation of phenoxide/enolate).

  • Addition: Add 10 mmol of benzaldehyde.

  • Reaction: Stir the mixture vigorously at room temperature.

    • 5-Cl isomer: ~12 hours.[1]

    • 3-Cl isomer: ~24 hours (may require slight warming to 40°C).

  • Monitoring: Monitor progress via TLC (Hexane:Ethyl Acetate 8:2). Look for the disappearance of the ketone spot.

  • Quenching: Pour the reaction mixture into 100 mL of crushed ice/water containing 5 mL HCl (to neutralize phenoxide and precipitate product).

  • Purification: Filter the yellow precipitate, wash with cold water, and recrystallize from ethanol.

Protocol B: Determination of (Spectrophotometric)

Objective: To quantify the acidity difference between isomers.

  • Preparation: Prepare

    
     M solutions of the isomer in buffers ranging from pH 6 to 12.
    
  • Measurement: Record UV-Vis spectra (200-400 nm).

  • Analysis: Observe the bathochromic shift (red shift) of the

    
     as the phenol deprotonates to phenoxide.
    
  • Calculation: Use the Henderson-Hasselbalch equation plotting absorbance vs. pH.

    • Expected Result: 3-chloro-2-hydroxyacetophenone (

      
      ) < 5-chloro-2-hydroxyacetophenone (
      
      
      
      ) < 2-hydroxyacetophenone (
      
      
      ). Note: The 3-Cl (ortho to OH) provides the strongest inductive acidification.

Part 4: Reaction Mechanism Visualization

The following diagram details the base-catalyzed condensation pathway, highlighting where the chlorine substituent influences the rate.

ReactionMechanism Start Chloro-Hydroxy Acetophenone Enolate Enolate Ion (Stabilized by Cl) Start->Enolate Deprotonation (Faster with EWG) Base OH- (Base) Base->Start Aldol Aldol Intermediate (Beta-hydroxy ketone) Enolate->Aldol Nucleophilic Attack (+ Aldehyde) Aldehyde Benzaldehyde Aldehyde->Enolate Product Chalcone (Alpha-Beta Unsaturated) Aldol->Product Dehydration (-H2O)

Figure 2: Mechanistic pathway of the Claisen-Schmidt condensation.

Part 5: References

  • Hargrove-Leak, S. C., et al. (2012). "Investigation of Chlorine Substitution Effects in the Claisen-Schmidt Condensation of 2'-hydroxyacetophenone." Journal of Catalysis.

  • Master Organic Chemistry. (2020). "Claisen Condensation and Dieckmann Condensation."[2][3] Master Organic Chemistry.

  • Schlosser, M., et al. (2001). "The acidity of chloro-substituted benzenes: a comparison of gas phase, ab initio, and kinetic data." Chemistry - A European Journal.

  • Oxford Instruments. (2024).[4] "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Oxford Instruments Application Notes.

  • Pearson Education. (2024). "The pKa values of ortho-, meta-, and para-substituted benzoic acids." Pearson Chemistry.

Sources

Safety & Regulatory Compliance

Safety

1-(4-Chloro-3-hydroxyphenyl)ethanone: Proper Disposal &amp; Handling Guide

[1] Part 1: Operational Safety & Immediate Action[1] STOP: Read Before Handling. 1-(4-Chloro-3-hydroxyphenyl)ethanone (also known as 4'-Chloro-3'-hydroxyacetophenone) is a halogenated phenolic compound.[1][2] While it ma...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Operational Safety & Immediate Action[1]

STOP: Read Before Handling. 1-(4-Chloro-3-hydroxyphenyl)ethanone (also known as 4'-Chloro-3'-hydroxyacetophenone) is a halogenated phenolic compound.[1][2] While it may appear as a benign solid, its disposal requires strict adherence to halogenated waste protocols to prevent the formation of toxic combustion byproducts (dioxins/furans) during incineration and to protect aquatic ecosystems.

Emergency Safety Profile
ParameterStatusCritical Action
GHS Classification WARNING Irritant (Skin/Eye/Resp).[1] Aquatic Toxicity.
Waste Stream Halogenated Organic NEVER pour down the drain. NEVER mix with general trash.
Incompatibility Oxidizers, Strong Bases Segregate from nitric acid, perchlorates, and hydroxides.
Fire Hazard CombustibleEmits toxic Hydrogen Chloride (HCl) gas upon burning.[1]

Part 2: Technical Chemical Profile

Understanding the physicochemical properties is the foundation of a self-validating disposal strategy.[1] The presence of both a phenolic hydroxyl group and a chlorine atom on the aromatic ring dictates the disposal route.

PropertyDataRelevance to Disposal
Chemical Name 1-(4-Chloro-3-hydroxyphenyl)ethanonePrimary identifier for waste manifests.
CAS Number 6342-64-9 (Typical isomer)Required for regulatory tracking (EPA/RCRA).[1]
Molecular Weight 170.59 g/mol -
Physical State Solid (Powder/Crystals)Requires solid waste containers unless dissolved.[1]
Acidity (pKa) ~7.5 - 8.5 (Predicted)Weakly acidic.[1] Reacts with bases to form salts.[1]
Solubility Soluble in Methanol, DMSODictates "Liquid Waste" solvent compatibility.
Halogen Content ~20.8% Chlorine by massHigh. Mandates incineration with flue gas scrubbing.

Part 3: Disposal Protocol & Logic

The Scientific Rationale (Why this way?)

As a Senior Scientist, I cannot stress this enough: The chlorine atom is the deciding factor.

  • Combustion Chemistry: If you dispose of this in a standard "Non-Halogenated" solvent stream, it may be sent to a fuel-blending facility that burns waste for energy recovery without adequate acid gas scrubbers.[1] Burning chlorinated aromatics without scrubbers releases Hydrogen Chloride (HCl) gas (acid rain precursor) and can catalyze the formation of polychlorinated dibenzodioxins (PCDDs), which are persistent environmental pollutants [1].[1]

  • Aquatic Toxicity: Phenolic compounds are acutely toxic to aquatic life.[1] Even small amounts entering the water table (via sink disposal) can disrupt local ecosystems.[1] The "Log P" (partition coefficient) suggests it can bioaccumulate [2].[1]

Step-by-Step Disposal Workflow
Scenario A: Pure Solid Waste

Used for: Expired shelf stock, contaminated weighing paper, spill cleanup residues.[1]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1] Glass is acceptable but poses a breakage risk.[1]

  • Segregation: Label the container explicitly as "SOLID WASTE - HALOGENATED ORGANICS." [1]

  • Chemical Treatment: No pre-treatment required.[1] Do not dissolve unnecessarily; keep volume low.

  • Manifesting: List the full chemical name. Do not use abbreviations like "Cl-Phenol deriv."

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Used for: HPLC waste, reaction byproducts dissolved in solvents.[1]

  • Solvent Assessment:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Pour directly into the "HALOGENATED SOLVENT" carboy.[1]

    • If dissolved in Methanol or Acetone : Even though the solvent is non-halogenated, the solute (our compound) renders the entire mixture halogenated. You MUST pour this into the "HALOGENATED SOLVENT" carboy.

  • pH Check: If the solution is aqueous or biphasic, check pH. If pH > 10, neutralize with dilute sulfuric acid to pH 6-8 before combining with organic solvents to prevent heat generation or polymerization in the drum.[1]

  • Cap & Tag: Ensure the carboy is vented (if required by site policy) or tightly capped.[1] Update the waste tag immediately with the estimated concentration.

Visual Decision Tree

The following diagram illustrates the critical decision nodes for disposing of 1-(4-Chloro-3-hydroxyphenyl)ethanone.

DisposalWorkflow Start Start: Waste Generation 1-(4-Chloro-3-hydroxyphenyl)ethanone StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste (Powder, contaminated gloves) StateCheck->Solid Solid Liquid Liquid/Solution StateCheck->Liquid Liquid SolidContainer Place in Wide-Mouth HDPE Container Solid->SolidContainer LabelSolid Label: 'SOLID WASTE - HALOGENATED ORGANIC' SolidContainer->LabelSolid Incineration Endpoint: High-Temp Incineration (w/ Acid Scrubbers) LabelSolid->Incineration SolventCheck Is the solvent Halogenated? Liquid->SolventCheck NonHaloSolvent Solvent is Non-Halogenated (e.g., MeOH, Acetone) SolventCheck->NonHaloSolvent No HaloSolvent Solvent is Halogenated (e.g., DCM, Chloroform) SolventCheck->HaloSolvent Yes ContaminationRule CRITICAL RULE: Solute renders entire mixture HALOGENATED NonHaloSolvent->ContaminationRule LiquidContainer Combine in Carboy: 'HALOGENATED SOLVENTS' HaloSolvent->LiquidContainer ContaminationRule->LiquidContainer LiquidContainer->Incineration

Figure 1: Decision matrix for segregating halogenated phenolic waste to ensure proper downstream incineration.

Part 4: Regulatory Compliance (US/EU Context)

US EPA (RCRA)[1]
  • Waste Identification: This compound is not typically a "P" or "U" listed waste by specific name.[1] However, the generator must determine if it exhibits toxicity characteristics.

  • Best Practice: Manage as Hazardous Waste .[1][3]

  • Halogen Rule: Under the "Rebuttable Presumption" (40 CFR 279.10), used oils/solvents containing >1,000 ppm total halogens are presumed hazardous.[1] Since this compound is ~20% chlorine (200,000 ppm), any mixture with it will likely trigger this threshold [3].[1]

Spill Response Procedures

If a spill occurs in the lab:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] If dust is present, use an N95 or P100 respirator.[1]

  • Containment: Do not sweep dry dust (risk of inhalation).[1] Cover with a wet paper towel or use an inert absorbent (vermiculite).[1]

  • Cleanup: Scoop material into the Solid Halogenated Waste container.

  • Decontamination: Wipe the surface with a mild soap solution.[1] Do not use bleach (sodium hypochlorite); mixing bleach with phenols can generate toxic chlorophenol vapors [4].[1]

References

  • United Nations Environment Programme (UNEP). Guidelines on Best Available Techniques and Provisional Guidance on Best Environmental Practices relevant to Article 5 and Annex C of the Stockholm Convention on Persistent Organic Pollutants. (Focus on waste incinerators and formation of PCDD/PCDF from halogenated sources).[1]

  • PubChem. 1-(4-Chloro-3-hydroxyphenyl)ethanone Compound Summary (Safety & Hazards). National Library of Medicine.[1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification.[1] (Regarding Halogenated Solvent listings and characteristics).

  • Bretherick, L. Bretherick's Handbook of Reactive Chemical Hazards.[1] (Section on Phenol and Hypochlorite incompatibility).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chloro-3-hydroxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Chloro-3-hydroxyphenyl)ethanone
© Copyright 2026 BenchChem. All Rights Reserved.